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  • Product: 3-(3,4-Dimethylphenoxy)piperidine
  • CAS: 946725-92-4

Core Science & Biosynthesis

Foundational

3-(3,4-Dimethylphenoxy)piperidine: A Technical Guide to Scaffold Synthesis, Structural Biology, and Pharmacological Profiling

Executive Summary In modern medicinal chemistry, the 3-aryloxypiperidine motif represents a privileged structural scaffold, frequently utilized in the development of central nervous system (CNS) therapeutics and metaboli...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the 3-aryloxypiperidine motif represents a privileged structural scaffold, frequently utilized in the development of central nervous system (CNS) therapeutics and metabolic enzyme inhibitors. 3-(3,4-Dimethylphenoxy)piperidine (CAS 946725-92-4) is a highly versatile, low-molecular-weight building block characterized by a basic piperidine ring linked via an ether bridge to an electron-rich 3,4-dimethylphenyl moiety [4]. This whitepaper provides an in-depth analysis of its physicochemical properties, synthetic methodologies, and pharmacological applications, designed specifically for drug discovery professionals.

Physicochemical & Structural Profiling

The structural architecture of 3-(3,4-dimethylphenoxy)piperidine dictates its pharmacokinetic behavior and target engagement capabilities. The molecule features a single stereocenter at the C3 position of the piperidine ring, necessitating chiral resolution or enantioselective synthesis during lead optimization, as the (R) and (S) enantiomers typically exhibit distinct pharmacological profiles.

Table 1: Quantitative Physicochemical Data
PropertyValueCausality / Structural Significance
Molecular Formula C13H19NODictates a low molecular weight, making it an ideal fragment or lead core (Rule of 5 compliant).
Molecular Weight 205.30 g/mol High ligand efficiency potential; leaves ample mass budget for further functionalization.
LogP (Predicted) ~2.9Optimal lipophilicity for blood-brain barrier (BBB) penetration in CNS applications.
pKa (Piperidine NH) ~9.8Highly basic; exists predominantly protonated at physiological pH (7.4), crucial for salt bridge formation with target aspartate residues.
Stereocenters 1 (C3)The spatial orientation of the phenoxy group dictates receptor/transporter pocket binding affinity.
Topological Polar Surface Area 21.3 ŲLow TPSA ensures excellent membrane permeability and oral bioavailability.

Synthetic Methodology: A Self-Validating Protocol

The synthesis of 3-aryloxypiperidines is classically achieved via a Mitsunobu etherification, which allows for the stereospecific installation of the ether linkage with complete inversion of configuration (SN2) [1]. To ensure reproducibility, the following protocol integrates mandatory Quality Control (QC) checkpoints.

Step 1: Betaine Formation and Etherification (Mitsunobu Reaction)
  • Procedure : To a flame-dried round-bottom flask under argon, add (S)-N-Boc-3-hydroxypiperidine (1.0 eq), 3,4-dimethylphenol (1.1 eq), and triphenylphosphine (PPh3, 1.2 eq) in anhydrous THF. Cool the mixture to 0 °C. Add diisopropyl azodicarboxylate (DIAD, 1.2 eq) dropwise over 15 minutes. Stir for 15 minutes at 0 °C, then allow warming to room temperature.

  • Causality : DIAD is selected over DEAD due to its liquid state and superior safety profile. The dropwise addition at 0 °C strictly controls the highly exothermic formation of the Morrison-Brunn-Huisgen betaine intermediate. This prevents premature thermal decomposition of the betaine, ensuring high-yielding stereochemical inversion to the (R)-configuration.

  • Self-Validation (QC Check) : Monitor the reaction via Thin Layer Chromatography (TLC) using Hexane:EtOAc (3:1). The reaction is complete when the UV-active phenol spot disappears and a new, higher Rf spot appears. Confirm the intermediate mass via LC-MS (ESI+): look for the[M+Na]⁺ adduct, as the Boc group often fragments under standard ionization, making the[M+H-tBu]⁺ peak prominent.

Step 2: Carbamate Cleavage (Boc Deprotection)
  • Procedure : Isolate the intermediate via silica gel chromatography. Dissolve the purified intermediate in dichloromethane (DCM) and add trifluoroacetic acid (TFA) to achieve a 20% v/v solution. Stir at ambient temperature for 2 hours. Concentrate under reduced pressure and neutralize with 1N NaOH.

  • Causality : The acidic environment protonates the carbamate carbonyl, leading to the expulsion of isobutylene gas and carbon dioxide. This cleanly unmasks the secondary amine without cleaving the robust aryl-alkyl ether linkage.

  • Self-Validation (QC Check) : Perform a Ninhydrin stain on a TLC plate. The deprotected piperidine will stain a distinct dark purple/blue, confirming the presence of a free secondary amine. Final structural integrity must be validated by ¹H NMR (CDCl3); the alpha-protons adjacent to the piperidine nitrogen will shift significantly upfield compared to the Boc-protected precursor.

Synthesis A (S)-N-Boc-3-hydroxypiperidine + 3,4-Dimethylphenol B Mitsunobu Reaction (PPh3, DIAD, THF, 0°C) A->B C (R)-N-Boc-3-(3,4-dimethylphenoxy) piperidine B->C SN2 Inversion D Boc Deprotection (20% TFA in DCM) C->D E (R)-3-(3,4-Dimethylphenoxy) piperidine D->E Yield: ~75-85%

Figure 1: Self-validating Mitsunobu synthetic workflow for 3-(3,4-dimethylphenoxy)piperidine.

Pharmacological Target Space & Mechanism of Action

The 3-aryloxypiperidine core is a well-documented pharmacophore that mimics the spatial arrangement of biogenic amines (e.g., serotonin, norepinephrine) [3].

Monoamine Transporter Inhibition

When utilized in CNS drug discovery, the protonated piperidine nitrogen forms a critical electrostatic interaction (salt bridge) with conserved aspartate residues (e.g., Asp98 in the Serotonin Transporter, SERT). Simultaneously, the 3,4-dimethylphenoxy group occupies the hydrophobic halogen-binding pocket of the transporter, competitively blocking the reuptake of neurotransmitters and increasing their synaptic concentration.

Metabolic Enzyme Inhibition & Bioactivation Liabilities

Beyond CNS applications, cyclic amines like 3-aryloxypiperidines have been explored as core scaffolds for metabolic targets, including Diacylglycerol Acyltransferase 2 (DGAT2) inhibitors for the treatment of non-alcoholic fatty liver disease (NAFLD) [2].

However, drug developers must be acutely aware of the bioactivation liability associated with the piperidine ring. In vitro microsomal stability assays frequently reveal that Cytochrome P450 (CYP) enzymes catalyze the oxidation of the unsubstituted methylene alpha to the piperidine nitrogen. This forms a reactive carbinolamine intermediate that undergoes spontaneous ring scission to an amino-aldehyde. This aldehyde can covalently bind to off-target proteins or glutathione (GSH), leading to potential hepatotoxicity [2]. Optimization strategies often involve substituting the piperidine with an azetidine ring or introducing steric bulk at the alpha-position to block CYP-mediated oxidation.

Pathway Scaffold 3-(3,4-Dimethylphenoxy)piperidine Target Target Protein (e.g., SERT / DGAT2) Scaffold->Target High Affinity Binding Metabolism CYP450-Mediated Oxidation (Liver Microsomes) Scaffold->Metabolism Off-Target / ADME Inhibition Competitive Binding & Enzyme/Transporter Inhibition Target->Inhibition Efficacy Modulation of Synaptic Neurotransmitters / Lipids Inhibition->Efficacy Pharmacological Effect Clearance Ring Scission to Aldehyde (Bioactivation Liability) Metabolism->Clearance Alpha-Carbon Oxidation

Figure 2: Pharmacological target engagement and CYP450-mediated metabolic clearance pathways.

References

  • Synthetic Approach to Chromone and Flavonoid Piperidine Alkaloids. ACS Omega (2024). Available at: [Link]

  • Mitigating a Bioactivation Liability with an Azetidine-Based Inhibitor of Diacylglycerol Acyltransferase 2 (DGAT2) En Route to the Discovery of the Clinical Candidate Ervogastat. Chemical Research in Toxicology (2023). Available at: [Link]

  • 3-Phenoxypiperidine (CID 3730581). PubChem, National Center for Biotechnology Information. Available at: [Link]

Exploratory

3-(3,4-Dimethylphenoxy)piperidine: Scaffold Utility, Metabolic Profiling, and Experimental Methodologies

As an application scientist in early-stage drug discovery, evaluating a chemical building block requires looking beyond its basic structure to understand its pharmacodynamic potential and pharmacokinetic liabilities. 3-(...

Author: BenchChem Technical Support Team. Date: March 2026

As an application scientist in early-stage drug discovery, evaluating a chemical building block requires looking beyond its basic structure to understand its pharmacodynamic potential and pharmacokinetic liabilities. 3-(3,4-Dimethylphenoxy)piperidine (CAS: 946725-92-4) is a highly versatile alicyclic amine. The 3-aryloxypiperidine core is recognized as a "privileged scaffold" in medicinal chemistry, historically utilized in monoamine transporter inhibitors and recently repurposed for metabolic and epigenetic targets[1][2][3].

This technical guide synthesizes the physicochemical profile, target landscape, metabolic liabilities, and self-validating experimental protocols associated with this compound.

Physicochemical Profiling and Identity

Before integrating any building block into a high-throughput synthesis pipeline, its baseline physicochemical parameters must be established. The dimethyl substitution on the phenoxy ring increases the lipophilicity (LogP) of the scaffold compared to an unsubstituted phenoxy analog, which directly influences both blood-brain barrier (BBB) permeability and microsomal clearance rates.

Table 1: Quantitative Physicochemical Data

ParameterValue
Compound Name 3-(3,4-Dimethylphenoxy)piperidine
CAS Registry Number 946725-92-4
Common Synonyms Piperidine, 3-(3,4-dimethylphenoxy)-
Molecular Formula C13H19NO
Molecular Weight 205.30 g/mol
Topological Polar Surface Area (TPSA) ~21.3 Ų (Calculated based on NH and Ether O)
Hydrogen Bond Donors/Acceptors 1 / 2

Pharmacological Landscape of the 3-Aryloxypiperidine Core

The utility of 3-(3,4-dimethylphenoxy)piperidine stems from the spatial geometry of the 3-aryloxypiperidine core, which effectively mimics endogenous neurotransmitters and lipid precursors.

  • Metabolic Disease (DGAT2 Inhibition): The 3-aryloxypiperidine core has been heavily explored in the development of Diacylglycerol Acyltransferase 2 (DGAT2) inhibitors for the treatment of nonalcoholic steatohepatitis (NASH)[2]. Optimization of this core was a critical step in the discovery of clinical candidates like Ervogastat[2].

  • Epigenetic Modulation: Recent structure-activity relationship (SAR) studies have identified 3-phenoxypiperidine derivatives as potent pan-SMARCA/PB1 bromodomain inhibitors, which play a critical role in regulating adipogenesis and cellular differentiation[3].

  • Neuroscience: The scaffold is a classic pharmacophore for modulating monoamine transporters, acting as a rigidified analog of aryloxypropylamines (e.g., atomoxetine).

Mechanistic Causality: The Bioactivation Liability

While pharmacologically potent, alicyclic amines like 3-(3,4-dimethylphenoxy)piperidine carry a well-documented metabolic liability. As a structural biologist, I must emphasize the causality behind this liability: the electron-rich nitrogen and adjacent α -carbons are prime targets for Cytochrome P450 (CYP)-mediated oxidation[2].

The Mechanism: CYP450 enzymes catalyze the oxidation of the unsubstituted methylene adjacent to the piperidine nitrogen, yielding an unstable carbinolamine intermediate. This intermediate undergoes spontaneous ring scission, generating a highly electrophilic aldehyde[2]. If unmitigated, this aldehyde can covalently bind to nucleophilic residues on cellular proteins, leading to idiosyncratic adverse drug reactions (IADRs) or hepatotoxicity.

Bioactivation A 3-Aryloxypiperidine (Parent Scaffold) B Carbinolamine Intermediate A->B CYP450 Oxidation C Electrophilic Aldehyde (Ring Scission) B->C Spontaneous Ring Opening D Thiazolidine Adduct (GSH Trapped) C->D + GSH (Nucleophilic Attack)

CYP450-mediated bioactivation of 3-aryloxypiperidines leading to reactive aldehydes.

Self-Validating Experimental Protocols

To ensure scientific integrity, every assay must operate as a self-validating system. The following protocols detail how to synthesize the compound and evaluate its bioactivation potential, incorporating strict internal controls.

Protocol A: Reactive Metabolite Trapping Assay (HLM)

To empirically determine if 3-(3,4-dimethylphenoxy)piperidine undergoes oxidative ring scission, we employ a Human Liver Microsome (HLM) assay supplemented with Glutathione (GSH). GSH acts as a surrogate nucleophile; if the electrophilic aldehyde forms, GSH traps it, resulting in a detectable Cys-Gly or Cys thiazolidine adduct[2].

Step-by-Step Methodology:

  • Master Mix Preparation: Prepare a 1 mg/mL HLM suspension in 100 mM potassium phosphate buffer (pH 7.4) containing 5 mM GSH and 3 mM MgCl2.

  • Compound Spiking: Add 3-(3,4-dimethylphenoxy)piperidine to a final concentration of 10 µM.

  • System Branching (Self-Validation): Split the master mix into three distinct experimental arms (see Diagram 2).

  • Reaction Initiation: Initiate the Test and Positive Control arms by adding 1 mM NADPH. Add an equivalent volume of buffer to the Negative Control arm.

  • Incubation & Quenching: Incubate at 37°C for 60 minutes. Quench the reactions with three volumes of ice-cold acetonitrile containing an internal standard (e.g., labetalol).

  • Centrifugation & Analysis: Centrifuge at 14,000 x g for 15 minutes. Analyze the supernatant via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode, scanning for the characteristic mass shift of the thiazolidine adduct.

Workflow Start Test Compound: 3-(3,4-Dimethylphenoxy)piperidine HLM Human Liver Microsomes (HLM) + GSH Master Mix Start->HLM Split Experimental Arms HLM->Split Test Test Arm (+ NADPH) Split->Test NegCtrl Negative Control (- NADPH) Split->NegCtrl PosCtrl Positive Control (Verapamil + NADPH) Split->PosCtrl LCMS LC-MS/MS (MRM Mode) Metabolite & Adduct Quantification Test->LCMS NegCtrl->LCMS PosCtrl->LCMS

Self-validating HLM workflow for detecting reactive metabolites via GSH trapping.

Table 2: Assay Acceptance and Validation Criteria

ParameterControl ConditionAcceptance ThresholdCausality / Rationale
CYP Competence Verapamil (+NADPH)>70% depletion at 60 minValidates that the HLM batch possesses active CYP450 enzymes.
Non-CYP Stability Test Compound (-NADPH)<5% depletion at 60 minConfirms that degradation and adduct formation are strictly CYP-dependent.
Adduct Formation Test Compound (+NADPH)Signal-to-Noise (S/N) > 10Empirically confirms the generation of the electrophilic aldehyde intermediate.
Protocol B: Synthesis via Mitsunobu Etherification

For researchers needing to synthesize bespoke derivatives of this scaffold, the Mitsunobu reaction provides excellent stereocontrol.

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve 1.0 eq of N-Boc-3-hydroxypiperidine and 1.2 eq of 3,4-dimethylphenol in anhydrous Tetrahydrofuran (THF) under an inert argon atmosphere.

  • Activation: Cool the mixture to 0°C. Add 1.5 eq of Triphenylphosphine (PPh3), followed by the dropwise addition of 1.5 eq of Diisopropyl azodicarboxylate (DIAD).

    • Causality: DIAD forms a betaine intermediate with PPh3, which activates the secondary alcohol of the piperidine for an SN2 displacement by the phenolic oxygen. This ensures a complete inversion of stereochemistry if a chiral piperidine precursor is utilized.

  • Self-Validation Control: Run a parallel micro-scale reaction omitting DIAD. LC-MS analysis must show 0% product formation in this control, validating that etherification is strictly driven by Mitsunobu activation and not background SNAr.

  • Deprotection: Isolate the N-Boc intermediate via flash chromatography. Dissolve in Dichloromethane (DCM) and treat with 20% Trifluoroacetic acid (TFA) for 2 hours at room temperature to cleave the Boc group, yielding the final 3-(3,4-dimethylphenoxy)piperidine as a TFA salt.

References

  • ChemicalBook. "3-(3,4-DIMETHYLPHENOXY)PIPERIDINE (CAS 946725-92-4)". 1

  • Chemical Research in Toxicology. "Mitigating a Bioactivation Liability with an Azetidine-Based Inhibitor of Diacylglycerol Acyltransferase 2 (DGAT2) En Route to the Discovery of the Clinical Candidate Ervogastat". (May 06 2023). 2

  • Journal of Medicinal Chemistry. "Pan-SMARCA/PB1 Bromodomain Inhibitors and Their Role in Regulating Adipogenesis". (November 20 2020). 3

Sources

Foundational

Technical Whitepaper: Molecular Weight and Physicochemical Profiling of 3-(3,4-Dimethylphenoxy)piperidine

Executive Summary In rational drug design, the precise physicochemical properties of a pharmacophore dictate its pharmacokinetic viability. 3-(3,4-Dimethylphenoxy)piperidine is a highly relevant structural scaffold, part...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In rational drug design, the precise physicochemical properties of a pharmacophore dictate its pharmacokinetic viability. 3-(3,4-Dimethylphenoxy)piperidine is a highly relevant structural scaffold, particularly in the development of central nervous system (CNS) therapeutics such as non-imidazole histamine H3 receptor antagonists[1]. As an Application Scientist, understanding the exact molecular weight (MW) of this compound—2[2]—is the first step in predicting its lipophilicity, volume of distribution, and blood-brain barrier (BBB) permeability. This whitepaper systematically deconstructs the mass contributions of its structural domains, outlines self-validating analytical protocols for empirical verification, and explores the causality between its molecular weight and biological efficacy.

Structural Deconstruction and Mass Calculation

The molecular weight of a compound is not merely a static integer; it is the cumulative physical manifestation of its functional moieties. 3-(3,4-Dimethylphenoxy)piperidine (CAS: 946725-92-4) consists of three primary domains that contribute to its total mass of 205.30 g/mol [3]:

  • Piperidine Ring ( C5​H10​N− ): Contributes ~84 Da. This basic secondary amine (pKa ~9.5) is essential for ionic interactions with receptor aspartate residues (e.g., Asp114 in the H3 receptor)[1].

  • Ether Linkage ( −O− ): Contributes 16 Da. Provides conformational flexibility while acting as a hydrogen bond acceptor.

  • 3,4-Dimethylphenyl Group ( C8​H9​− ): Contributes ~105 Da. The dimethyl substitution enhances lipophilicity and dictates the steric fit within hydrophobic binding pockets.

Average Mass Calculation ( C13​H19​NO ):

  • Carbon (13 × 12.011) = 156.143 g/mol

  • Hydrogen (19 × 1.008) = 19.152 g/mol

  • Nitrogen (1 × 14.007) = 14.007 g/mol

  • Oxygen (1 × 15.999) = 15.999 g/mol

  • Total Average Molecular Weight: 205.30 g/mol [2].

Salt Forms: In experimental pharmacology, the free base is often converted to a 4 (CAS: 1220033-76-0) to enhance aqueous solubility for in vivo dosing[4]. The addition of HCl (36.46 g/mol ) shifts the effective molecular weight to 241.76 g/mol [5].

Causality: Molecular Weight and CNS Penetration

The molecular weight of 205.30 g/mol is highly strategic. According to Lipinski’s Rule of Five, a molecular weight under 500 Da is required for oral bioavailability. However, for CNS-active drugs, a stricter threshold (< 400 Da) is preferred to ensure optimal blood-brain barrier (BBB) penetration.

The low molecular weight of 3-(3,4-Dimethylphenoxy)piperidine ensures a low polar surface area (PSA) and a compact molecular volume. When combined with the lipophilicity imparted by the dimethylphenoxy group, the compound readily undergoes passive diffusion across the endothelial cells of the BBB. This causality explains why 1 are heavily utilized as conformationally restricted scaffolds for CNS targets, replacing older, bulkier, and less penetrant imidazole-based ligands in the development of neurotherapeutics[1][6].

BBB_Logic MW Low Molecular Weight (205.30 g/mol) BBB Blood-Brain Barrier (BBB) High Passive Permeability MW->BBB Lipo Lipophilic Core (Dimethylphenoxy) Lipo->BBB Basic Basic Amine (Piperidine pKa ~9.5) Basic->BBB CNS CNS Target Engagement (e.g., H3 Receptor) BBB->CNS

Logical relationship between molecular weight, structural properties, and CNS targeting.

Data Presentation: Physicochemical Summary

PropertyValueCausality / Significance
Chemical Formula C13​H19​NO Defines the atomic composition and baseline mass.
Monoisotopic Mass 205.1467 DaCritical for HRMS identification (< 5 ppm error).
Average Molecular Weight 205.30 g/mol Optimal for CNS penetration (< 400 Da).
Molecular Weight (HCl Salt) 241.76 g/mol Improves aqueous solubility for in vivo formulation.
Hydrogen Bond Donors 1 (Piperidine -NH)Facilitates target receptor binding (e.g., Aspartate).
Hydrogen Bond Acceptors 1 (Ether -O-)Limits polar surface area (PSA) for better diffusion.

Empirical Validation: LC-HRMS Protocol

To establish trustworthiness in structural assignments, the theoretical molecular weight must be empirically validated using High-Resolution Mass Spectrometry (HRMS). The following self-validating protocol utilizes Liquid Chromatography-Electrospray Ionization-Time of Flight (LC-ESI-TOF) mass spectrometry.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade methanol. Dilute to 1 µg/mL using a 50:50 Water:Acetonitrile mixture containing 0.1% Formic Acid.

    • Causality: Formic acid acts as a proton source, ensuring the protonation of the basic piperidine nitrogen to generate the stable [M+H]+ ion required for positive mode ESI.

  • Chromatographic Separation: Inject 2 µL onto a C18 Reverse Phase column (e.g., 2.1 x 50 mm, 1.8 µm). Run a gradient from 5% to 95% Acetonitrile over 5 minutes.

    • Causality: The hydrophobic C18 stationary phase strongly retains the lipophilic dimethylphenoxy moiety, effectively separating the target analyte from low-molecular-weight polar impurities prior to ionization.

  • ESI Ionization: Set capillary voltage to 3.5 kV and desolvation temperature to 350°C.

    • Causality: These parameters provide optimal thermal energy for droplet desolvation without inducing in-source fragmentation of the ether linkage.

  • TOF Detection: Acquire data in positive ion mode. Extract the ion chromatogram for the theoretical [M+H]+ m/z of 206.1545.

  • Data Validation: A mass error of < 5 ppm confirms the atomic composition ( C13​H19​NO ). The detection of the 206.15 m/z peak directly validates the free base molecular weight of 205.30 g/mol .

LCMS_Workflow A Sample Prep (1 µg/mL + 0.1% FA) B LC Separation (C18 Column) A->B C ESI Ionization (Positive Mode) B->C D TOF-MS Detection (m/z 206.15) C->D E Data Analysis (< 5 ppm Error) D->E

Step-by-step LC-HRMS workflow for verifying the molecular weight of the compound.

References

  • Biofount. "3-(3,4-Dimethylphenoxy)piperidine hydrochloride (1220033-76-0)". Source: bio-fount.com. URL:[Link]

  • Journal of Medicinal Chemistry (ACS Publications). "4-Phenoxypiperidines: Potent, Conformationally Restricted, Non-Imidazole Histamine H3 Antagonists". Source: acs.org. URL:[Link]

  • International Journal of Molecular Sciences (MDPI). "4-Hydroxypiperidines and Their Flexible 3-(Amino)propyloxy Analogues as Non-Imidazole Histamine H3 Receptor Antagonist". Source: mdpi.com. URL:[Link]

Sources

Exploratory

infrared spectroscopy of 3-(3,4-Dimethylphenoxy)piperidine

An In-Depth Technical Guide to the Infrared Spectroscopy of 3-(3,4-Dimethylphenoxy)piperidine Authored by: A Senior Application Scientist Introduction: Elucidating the Molecular Structure of 3-(3,4-Dimethylphenoxy)piperi...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Infrared Spectroscopy of 3-(3,4-Dimethylphenoxy)piperidine

Authored by: A Senior Application Scientist

Introduction: Elucidating the Molecular Structure of 3-(3,4-Dimethylphenoxy)piperidine

3-(3,4-Dimethylphenoxy)piperidine is a molecule of significant interest within pharmaceutical research and drug development, belonging to a class of compounds with potential applications as scaffolds in medicinal chemistry.[1][2] Its structure combines a saturated N-heterocyclic piperidine ring with an aromatic dimethylphenoxy moiety through an ether linkage. This unique combination of functional groups necessitates precise and unambiguous structural characterization, a task for which Fourier Transform Infrared (FTIR) spectroscopy is exceptionally well-suited.

FTIR spectroscopy provides a rapid, non-destructive "molecular fingerprint," revealing the vibrational modes of a molecule's constituent bonds.[3] For a molecule like 3-(3,4-Dimethylphenoxy)piperidine, the IR spectrum is a composite of the characteristic absorptions from its three primary structural components: the piperidine ring, the aromatic system, and the crucial C-O-C ether bridge.

This guide provides a comprehensive analysis of the infrared spectrum of 3-(3,4-Dimethylphenoxy)piperidine. It is designed for researchers and drug development professionals, offering not just a theoretical overview but also practical, field-proven protocols for sample analysis and detailed guidance on spectral interpretation. We will deconstruct the spectrum to understand the causality behind observed absorption bands, ensuring a thorough and authoritative understanding of this compound's vibrational characteristics.

Theoretical Framework: Deconstructing the Vibrational Modes

The power of IR spectroscopy lies in its ability to correlate specific absorption bands with the vibrations (stretching and bending) of specific chemical bonds.[4][5] For 3-(3,4-Dimethylphenoxy)piperidine, we can anticipate distinct signatures from each part of the molecule.

1. The Piperidine Moiety: The piperidine ring, a saturated heterocycle, exhibits several key vibrational modes.[6][7]

  • N-H Stretch: As a secondary amine, a moderate absorption band is expected in the 3500-3300 cm⁻¹ region, though this can be broadened by hydrogen bonding.[8]

  • C-H Stretch: The aliphatic C-H bonds of the piperidine ring will produce strong, sharp absorption bands in the 3000-2850 cm⁻¹ region.[9]

  • Ring Vibrations (Fingerprint Region): The region below 1500 cm⁻¹ will contain a complex series of bands corresponding to C-H bending (scissoring, rocking) and C-N stretching vibrations, which are highly characteristic of the piperidine ring structure.[6][10]

2. The Aromatic (3,4-Dimethylphenoxy) Moiety: The substituted benzene ring provides a rich set of spectral features.

  • Aromatic C-H Stretch: These vibrations occur at slightly higher frequencies than their aliphatic counterparts, typically appearing as weaker bands in the 3100-3000 cm⁻¹ range.[11][12]

  • C=C In-Ring Stretch: The stretching of the carbon-carbon double bonds within the aromatic ring results in a series of characteristic sharp absorptions, often of variable intensity, between 1600 cm⁻¹ and 1450 cm⁻¹.[9][12]

  • C-H Out-of-Plane (OOP) Bending: The substitution pattern on the benzene ring strongly influences the position of these strong absorption bands in the 900-675 cm⁻¹ region.[11] For a 1,2,4-trisubstituted ring, specific patterns can be predicted, which are invaluable for structural confirmation.

3. The Aryl-Alkyl Ether Linkage: The C-O-C ether linkage is a critical functional group for connecting the piperidine and phenoxy moieties.

  • Asymmetric C-O-C Stretch: Aryl-alkyl ethers characteristically display a strong, prominent asymmetric C-O-C stretching band between 1300-1200 cm⁻¹.[13][14] This is often one of the most intense peaks in the fingerprint region.

  • Symmetric C-O-C Stretch: A second, typically less intense, symmetric stretching band is expected to appear near 1050-1010 cm⁻¹.[13][14] The presence and position of these two bands are highly diagnostic for this type of ether.[15][16]

The following diagram illustrates the relationship between the molecular structure and its primary infrared absorption regions.

G cluster_mol 3-(3,4-Dimethylphenoxy)piperidine cluster_regions Characteristic IR Absorption Regions mol C₁₃H₁₉NO stretch_nh N-H Stretch ~3350 cm⁻¹ mol->stretch_nh Piperidine Ring stretch_ch_arom Aromatic C-H Stretch 3100-3000 cm⁻¹ mol->stretch_ch_arom Aromatic Ring stretch_ch_aliph Aliphatic C-H Stretch 3000-2850 cm⁻¹ mol->stretch_ch_aliph stretch_cc Aromatic C=C Stretch 1600-1450 cm⁻¹ mol->stretch_cc stretch_coc_asym Asymmetric C-O-C Stretch 1300-1200 cm⁻¹ mol->stretch_coc_asym Ether Linkage bend_oop Aromatic C-H OOP Bend 900-800 cm⁻¹ mol->bend_oop

Caption: Correlation of molecular fragments to key IR regions.

Experimental Protocol: Acquiring a High-Fidelity FTIR Spectrum

The integrity of an FTIR spectrum is contingent upon a meticulous experimental approach. The following protocol outlines a self-validating system for obtaining a high-quality spectrum of 3-(3,4-Dimethylphenoxy)piperidine, assuming the sample is a solid at room temperature.

Objective: To obtain a clean, high-resolution infrared spectrum of the analyte for structural elucidation.

Materials:

  • 3-(3,4-Dimethylphenoxy)piperidine sample

  • FTIR grade Potassium Bromide (KBr), desiccated

  • Agate mortar and pestle

  • Hydraulic press with pellet-forming die

  • Spatula

  • FTIR Spectrometer

Step-by-Step Methodology
  • Instrument Preparation & Background Scan:

    • Rationale: A background scan is critical to account for absorptions from atmospheric CO₂ and water vapor, as well as any intrinsic signals from the spectrometer itself. This ensures that the final spectrum contains only signals from the sample.

    • Procedure:

      • Ensure the sample compartment of the FTIR spectrometer is empty and clean.

      • Purge the spectrometer with dry nitrogen or air for at least 15 minutes to minimize atmospheric interference.

      • Configure the acquisition parameters: typically a scan range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16-32 scans.

      • Collect the background spectrum. This will be automatically stored by the instrument's software.

  • Sample Preparation (KBr Pellet Method):

    • Rationale: The KBr pellet technique is a common method for solid samples. KBr is transparent to IR radiation in the typical analysis range and, when pressed, forms a glass-like matrix that holds the sample in the IR beam path. The key to a good pellet is achieving a fine, homogenous dispersion of the sample to minimize light scattering.

    • Procedure:

      • Place approximately 100-150 mg of dry FTIR-grade KBr into an agate mortar.

      • Add 1-2 mg of the 3-(3,4-Dimethylphenoxy)piperidine sample. The ideal ratio is roughly 1:100 sample to KBr.

      • Gently grind the mixture with the pestle for 2-3 minutes until it becomes a fine, homogenous powder with a consistent, slightly opaque appearance.

      • Transfer the powder to the pellet die.

      • Place the die in a hydraulic press and apply pressure (typically 7-10 tons) for approximately 1-2 minutes.

      • Carefully release the pressure and extract the die. The resulting KBr pellet should be thin and transparent or translucent.

  • Sample Spectrum Acquisition:

    • Procedure:

      • Place the KBr pellet containing the sample into the sample holder in the spectrometer's beam path.

      • Using the same acquisition parameters as the background scan, collect the sample spectrum.

      • The instrument software will automatically ratio the sample scan against the stored background scan to produce the final absorbance or transmittance spectrum.

The entire workflow, from preparation to analysis, is outlined in the diagram below.

G cluster_prep Phase 1: Preparation cluster_acq Phase 2: Acquisition & Processing cluster_analysis Phase 3: Analysis A Purge Spectrometer B Collect Background Spectrum A->B C Grind Sample with KBr (1:100) D Press KBr Pellet C->D E Place Pellet in Spectrometer D->E F Acquire Sample Spectrum E->F G Ratio Sample vs. Background F->G H Generate Final Transmittance/Absorbance Spectrum G->H I Identify Key Functional Group Regions H->I J Correlate Bands with Vibrational Modes I->J K Compare with Reference Spectra & Data Tables J->K L Final Structural Confirmation K->L

Caption: Experimental workflow for FTIR analysis.

Spectral Interpretation: The Molecular Fingerprint

The resulting IR spectrum of 3-(3,4-Dimethylphenoxy)piperidine should be systematically analyzed by dividing it into the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-400 cm⁻¹). The following table summarizes the expected key absorption bands, their origins, and their characteristic intensities.

Wavenumber (cm⁻¹)IntensityVibrational Mode AssignmentStructural Moiety
~3350Medium, sharpN-H StretchPiperidine
3100 - 3000Weak to MediumAromatic C-H Stretch3,4-Dimethylphenoxy
2950 - 2850StrongAliphatic C-H Stretch (CH₂, CH₃)Piperidine & Methyl Groups
~1610 & ~1500Medium, sharpC=C In-Ring Aromatic Stretch3,4-Dimethylphenoxy
~1465 & ~1375MediumC-H Bending (CH₂, CH₃)Piperidine & Methyl Groups
1250 - 1200StrongAsymmetric C-O-C StretchAryl-Alkyl Ether
~1120Medium to StrongC-N StretchPiperidine
1050 - 1010MediumSymmetric C-O-C StretchAryl-Alkyl Ether
900 - 800Strong, sharpAromatic C-H Out-of-Plane Bend3,4-Dimethylphenoxy

Table compiled from authoritative sources.[8][9][10][11][12][13]

Analysis of Key Features:

  • The C-H Stretching Region (3100-2850 cm⁻¹): A clear distinction should be visible between the sharp, strong peaks just below 3000 cm⁻¹ (aliphatic C-H) and the weaker, but distinct, absorptions just above 3000 cm⁻¹ (aromatic C-H).[10][11]

  • The Ether Bands (1300-1000 cm⁻¹): The most diagnostic feature for this molecule is the pair of C-O stretching bands. The strong absorption around 1250-1200 cm⁻¹ is a classic indicator of an aryl ether linkage and should be one of the most prominent peaks in the fingerprint region.[13][14]

  • Aromatic Substitution Pattern (900-800 cm⁻¹): The 1,2,4-trisubstitution pattern of the phenoxy ring is expected to produce a strong, characteristic C-H out-of-plane bending absorption in this range, providing powerful evidence for the specific isomer.[12]

By systematically identifying these key bands, a researcher can confidently confirm the presence of all three core structural components of 3-(3,4-Dimethylphenoxy)piperidine, validating the identity and purity of the compound.

References

  • Scott, D. W. (n.d.). Piperidine: vibrational assignment, conformational analysis, and chemical thermodynamic properties. CDC Stacks.
  • (2026, January 19). C-O-C stretching: Significance and symbolism. Google AI Search.
  • IR Absorption Table. (n.d.). University of Colorado Boulder.
  • Smith, B. C. (2017, May 1). The C-O Bond III: Ethers By a Knockout. Spectroscopy Online.
  • Application Notes and Protocols: FTIR Spectroscopy of Ethers with Phenyl and Vinyl Groups. (n.d.). BenchChem.
  • Piperidine. (n.d.). PubChem.
  • IR Spectroscopy Tutorial: Arom
  • Piperidine. (n.d.). NIST WebBook.
  • 3,4-Dimethylphenol(95-65-8)IR1. (n.d.). ChemicalBook.
  • Piperidine hydrochloride(6091-44-7)IR1. (n.d.). ChemicalBook.
  • The features of IR spectrum. (n.d.). SlideShare.
  • IR spectrum of Ethers || FTIR spectroscopy || Difference from Esters & alcohols. (2023, February 27). YouTube.
  • Piperidine(110-89-4) IR Spectrum. (n.d.). ChemicalBook.
  • IR Spectrum and Characteristic Absorption Bands. (n.d.). Organic Chemistry I - LibreTexts.
  • Infrared Spectra of Some Common Functional Groups. (2020, May 30). Chemistry LibreTexts.
  • Spectroscopy of Aromatic Compounds. (2023, September 20). OpenStax.
  • Difference between Ether and Ester Bonding in FTIR Spectra. (2023, December 17). BioTechniques.
  • Mohan, S., & Kumar, A. (2003). Molecular structure and vibrational spectra of piperidine and 4-methylpiperidine by density functional theory and ab initio Hartree–Fock calculations.
  • Scott, J. D., & Williams, R. M. (2000). A Diastereoselective Synthesis of 2,4-Disubstituted Piperidines: Scaffolds for Drug Discovery. Organic Letters, 2(23), 3679–3681. [Link]

  • How to Interpret FTIR Results: A Beginner's Guide. (2025, March 21). Ossila.
  • Stork, G. (1945). The Synthesis of 3,4-disubstituted Piperidines. University of Wisconsin--Madison.
  • 3,4-Dimethylphenol 95-65-8 wiki. (n.d.). Guidechem.
  • Piperidine. (n.d.). NIST WebBook.

Sources

Protocols & Analytical Methods

Method

HPLC method development for 3-(3,4-Dimethylphenoxy)piperidine

An Application Note and Protocol for the HPLC Method Development, and Validation of 3-(3,4-Dimethylphenoxy)piperidine Abstract This document provides a comprehensive guide to developing a robust and reliable reversed-pha...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the HPLC Method Development, and Validation of 3-(3,4-Dimethylphenoxy)piperidine

Abstract

This document provides a comprehensive guide to developing a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of 3-(3,4-Dimethylphenoxy)piperidine. This molecule, featuring a basic piperidine moiety and a UV-active dimethylphenoxy group, presents unique challenges for chromatographic separation, primarily related to peak shape and retention control. This guide details a systematic approach, from initial analyte characterization and strategic selection of chromatographic parameters to a detailed experimental protocol and an overview of essential validation procedures based on International Council for Harmonisation (ICH) guidelines. The methodologies described are designed for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries, providing a clear rationale for each step to ensure scientific integrity and reproducibility.

Introduction: The Analytical Challenge

3-(3,4-Dimethylphenoxy)piperidine is a heterocyclic amine of interest in pharmaceutical development and chemical synthesis.[1] Its structure comprises a polar, basic piperidine ring and a non-polar aromatic moiety. Accurate and precise analytical methods are crucial for determining its purity, stability, and concentration in various matrices. The primary challenge in developing an HPLC method for such a compound lies in managing the basic piperidine nitrogen. At neutral or acidic pH, this amine group becomes protonated, leading to potential interactions with residual silanols on conventional silica-based stationary phases, which can result in poor peak shape (tailing). Therefore, a successful method must carefully control the mobile phase pH to ensure consistent ionization and mitigate undesirable column interactions.[2][3] This application note outlines a logical, step-by-step process to overcome these challenges and establish a method suitable for its intended purpose.[4]

Method Development Strategy: A Rationale-Driven Approach

The development of a robust HPLC method is a systematic process. Our strategy is grounded in understanding the physicochemical properties of 3-(3,4-Dimethylphenoxy)piperidine and applying fundamental chromatographic principles.

Analyte Physicochemical Properties
  • Structure: C13H19NO, Molecular Weight: 205.3 g/mol .[5]

  • Basicity (pKa): The piperidine ring is a secondary amine, making the molecule basic. The pKa of protonated piperidine is approximately 11.2.[1] This means that at a pH below ~9.2, the molecule will be predominantly in its protonated, cationic form.

  • Lipophilicity (LogP): The dimethylphenoxy group lends significant non-polar character. The calculated LogP of similar structures is around 2.2-2.6, indicating moderate lipophilicity suitable for reversed-phase chromatography.[6][7]

  • UV Absorbance: The presence of the aromatic ring provides a chromophore necessary for UV detection. Aromatic compounds typically exhibit strong absorbance at lower wavelengths (e.g., below 230 nm) and weaker, more selective absorbance at higher wavelengths (e.g., 254-280 nm).[8]

Chromatographic Mode Selection

Given the analyte's moderate lipophilicity, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most suitable separation mode.[9] This technique utilizes a non-polar stationary phase and a polar mobile phase. The analyte is retained primarily through hydrophobic interactions between its dimethylphenoxy group and the stationary phase.[10][11]

Systematic Parameter Selection
  • Stationary Phase (Column) Selection:

    • Rationale: A C18 (octadecyl) column is the most common and versatile reversed-phase column and serves as an excellent starting point.[9][11] To mitigate peak tailing associated with the basic amine, a modern, high-purity, end-capped C18 column is critical. End-capping neutralizes most of the acidic silanol groups on the silica surface that can cause secondary ionic interactions with the protonated analyte.[2]

    • Selection: A column with dimensions such as 250 mm x 4.6 mm and a 5 µm particle size provides a good balance of efficiency and backpressure for standard HPLC systems.[12]

  • Mobile Phase Selection and pH Control:

    • Rationale: The mobile phase in RP-HPLC typically consists of an aqueous component and an organic modifier.[13][14] The choice of aqueous buffer and, critically, its pH, is the most important factor for achieving good chromatography for a basic compound like 3-(3,4-Dimethylphenoxy)piperidine.[15] To ensure robust and reproducible retention, the mobile phase pH should be controlled at least 2 units away from the analyte's pKa.

    • Approach: Operating at a low pH (e.g., pH 2.5-3.5) ensures that the piperidine nitrogen is fully and consistently protonated. While this increases polarity, it prevents fluctuations in retention time that can occur if the pH is close to the pKa.[15] Using an acidic modifier like phosphoric acid or formic acid is a common and effective strategy.[15][16]

    • Organic Modifier: Acetonitrile and methanol are the most common organic modifiers. Acetonitrile is often preferred for its lower viscosity and better UV transparency at low wavelengths.[14][17] The ratio of organic modifier to the aqueous phase is adjusted to control the retention time.

  • Detection Wavelength (λmax):

    • Rationale: To achieve maximum sensitivity, the analyte should be monitored at its wavelength of maximum absorbance (λmax).

    • Procedure: This is determined by dissolving the analyte in the mobile phase and scanning across a range of UV wavelengths (e.g., 200-400 nm) using a diode-array detector (DAD) or a UV-Vis spectrophotometer. For aromatic amines, a wavelength around 220 nm often provides high sensitivity.[8]

The logical flow of this development process is illustrated in the diagram below.

Method_Development_Workflow Analyte Analyte Characterization (pKa, LogP, UV Spectrum) Column_Select Column Selection (Reversed-Phase, C18, End-capped) Analyte->Column_Select informs Mobile_Phase_Screen Mobile Phase Screening (ACN vs. MeOH, Buffer pH) Column_Select->Mobile_Phase_Screen initial conditions Optimization Method Optimization Mobile_Phase_Screen->Optimization Isocratic_Gradient Isocratic vs. Gradient Elution Optimization->Isocratic_Gradient refine Flow_Temp Flow Rate & Temperature Optimization->Flow_Temp refine Final_Method Final Optimized Method Isocratic_Gradient->Final_Method Flow_Temp->Final_Method Validation Method Validation (ICH Q2) Final_Method->Validation

Caption: A workflow diagram of the HPLC method development process.

Experimental Protocol

This section provides a detailed, step-by-step protocol for the analysis of 3-(3,4-Dimethylphenoxy)piperidine using the developed HPLC method.

Instrumentation, Reagents, and Materials
  • Instrumentation: HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a Diode-Array Detector (DAD) or UV-Vis detector.

  • Column: Inertsil ODS-3 C18, 250 mm x 4.6 mm, 5 µm (or equivalent high-purity, end-capped C18 column).

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Water (Ultrapure, 18.2 MΩ·cm)

    • Phosphoric Acid (85%, analytical grade)

    • 3-(3,4-Dimethylphenoxy)piperidine reference standard.

  • Materials: Volumetric flasks, pipettes, 0.45 µm syringe filters, HPLC vials.

Preparation of Solutions
  • Mobile Phase A (Aqueous): Add 1.0 mL of 85% phosphoric acid to 1000 mL of ultrapure water. Mix thoroughly and degas. This creates a 0.1% phosphoric acid solution with a pH of approximately 2.1.

  • Mobile Phase B (Organic): Acetonitrile (100%).

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of 3-(3,4-Dimethylphenoxy)piperidine reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water.

  • Working Standard Solution (100 µg/mL): Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the 50:50 Acetonitrile/Water diluent.

Chromatographic Conditions

The optimized chromatographic parameters are summarized in the table below.

ParameterCondition
Column Inertsil ODS-3 C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: Acetonitrile
Elution Mode Isocratic: 60% A / 40% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 220 nm
Injection Volume 10 µL
Run Time 10 minutes

Method Performance and Validation Principles

After development, the method must be validated to demonstrate its suitability for the intended purpose, following ICH Q2(R1) guidelines.[4][18]

System Suitability

Before sample analysis, a system suitability test is performed by injecting the working standard solution multiple times (e.g., n=6). The results should meet pre-defined criteria to ensure the chromatographic system is performing adequately.

ParameterAcceptance CriteriaRationale
Tailing Factor (T) ≤ 1.5Measures peak symmetry; values > 2 indicate significant tailing.
Theoretical Plates (N) > 2000Measures column efficiency and peak sharpness.
%RSD of Peak Area ≤ 2.0%Assesses the precision and repeatability of the injector and system.
%RSD of Retention Time ≤ 1.0%Indicates the stability and reproducibility of the pump and mobile phase.
Validation Characteristics (ICH Q2(R1) Overview)

The following parameters should be evaluated during a full method validation:[4][19]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, degradation products). This is often demonstrated by analyzing a placebo, stressed samples, and comparing peak purity using a DAD.

  • Linearity and Range: The method's ability to obtain test results that are directly proportional to the concentration of the analyte. This is determined by analyzing a series of standards over a specified range (e.g., 50% to 150% of the expected working concentration) and evaluating the correlation coefficient (r² ≥ 0.999) of the calibration curve.

  • Accuracy: The closeness of the test results to the true value. It is typically assessed by spiking a known amount of analyte into a placebo matrix at different concentration levels (e.g., 3 levels, 3 replicates each) and calculating the percent recovery.

  • Precision: The degree of scatter between a series of measurements. It is evaluated at two levels:

    • Repeatability (Intra-assay precision): Precision over a short interval with the same analyst and equipment.

    • Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be reliably detected and quantified, respectively.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., ±0.1 pH unit, ±2°C in column temperature, ±5% in organic modifier composition), providing an indication of its reliability during normal usage.

Conclusion

This application note presents a systematic and scientifically-grounded approach to developing a robust RP-HPLC method for the analysis of 3-(3,4-Dimethylphenoxy)piperidine. By carefully considering the analyte's physicochemical properties, particularly its basicity, a reliable method using a standard C18 column with a low-pH mobile phase was established. The detailed protocol and discussion of validation principles provide a comprehensive framework for researchers and analysts to implement this method in a regulated or research environment, ensuring accurate and reproducible results.

References

  • ICH Harmonised Tripartite Guideline. Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]

  • A Complete Guide to Mobile Phase and Stationary Phase in HPLC. Lab-Tech. [Link]

  • How to Develop HPLC Method for Basic Compounds. Pharma Knowledge Forum. [Link]

  • Quality Guidelines. International Council for Harmonisation (ICH). [Link]

  • HPLC Separation Modes. Waters Corporation. [Link]

  • ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. Therapeutic Goods Administration (TGA). [Link]

  • A Guide to HPLC Column Selection. Amerigo Scientific. [Link]

  • Different Types of Stationary Phases in Liquid Chromatography. Veeprho. [Link]

  • Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. LCGC International. [Link]

  • Waters Column Selection Guide for Polar Compounds. Waters Corporation. [Link]

  • Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. Taylor & Francis Online. [Link]

  • Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. R Discovery. [Link]

  • Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. Request PDF. [Link]

  • Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. Mastelf. [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Link]

  • Exploring the Different Mobile Phases in HPLC. Veeprho. [Link]

  • The HPLC analytical approach of 3-amino piperidine.
  • Development and Validation of an RP-HPLC- FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization. Sultan Qaboos University Journal For Science. [Link]

  • Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. PubMed. [Link]

  • Determination of aromatic amines in surface waters and comparison of their behavior in HPLC and on sediment columns. PubMed. [Link]

  • Piperidine derivatives - extra peak in pure compounds. Why and how to change it? ResearchGate. [Link]

  • Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products. Waters Corporation. [Link]

  • UV-Visible absorption spectra of 3 in DMF, DMSO, THF, and CH2Cl2. ResearchGate. [Link]

  • UV-Vis absorption spectra of DMAPEPy in solvents of different polarity. ResearchGate. [Link]

  • Piperidine. Wikipedia. [Link]

  • Exploring the Role of 3,5-Dimethylpiperidine in Modern Organic Synthesis. TUODA. [Link]

  • 4-(3,4-Dimethoxyphenyl)piperidine hydrochloride. PubChem. [Link]

  • 3-((4-Methoxyphenyl)ethynyl)piperidine. PubChem. [Link]

  • Piperidine. NIST WebBook. [Link]

  • Measured pKa(H) values (22 °C) for bicyclic piperidine analogs. ResearchGate. [Link]

  • 3-(3,4-Difluorophenoxy)piperidine. U.S. Environmental Protection Agency (EPA). [Link]

  • Piperidine, an efficient base catalyst for the one-pot synthesis of 3,4-dihydropyrano[3,2-c]chromene derivatives. National Library of Medicine. [Link]

  • 3-(4-Chlorophenoxy)piperidine. PubChem. [Link]

  • pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Semantic Scholar. [https://www.semanticscholar.org/paper/pKa-Values-of-Some-Piperazines-at-(298%2C-303%2C-313%2C-Khalili-Henni/4294d1377854378152520336183318f74780b62e]([Link]

  • Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo. MDPI. [Link]

  • 3-(p-chlorophenyl)-1-(3,4-dimethoxyphenethyl)piperidine hydrochloride. PubChemLite. [Link]

  • Exploration of piperidine 3D fragment chemical space. National Library of Medicine. [Link]

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Application

Application Note: 3-(3,4-Dimethylphenoxy)piperidine as a Chemical Probe in Neuroscience

Target Audience: Researchers, Principal Investigators, and Drug Discovery Scientists in Neuropharmacology. Executive Summary & Pharmacological Rationale The development of highly selective monoamine reuptake inhibitors r...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Principal Investigators, and Drug Discovery Scientists in Neuropharmacology.

Executive Summary & Pharmacological Rationale

The development of highly selective monoamine reuptake inhibitors requires precise mapping of the orthosteric binding sites within monoamine transporters (MATs). 3-(3,4-Dimethylphenoxy)piperidine serves as a highly valuable, conformationally restricted chemical probe for interrogating the central S1 binding site of the Serotonin Transporter (SERT) and Norepinephrine Transporter (NET).

Unlike classical aryloxypropylamines (e.g., atomoxetine or fluoxetine) which feature a highly flexible ether linker, this probe incorporates the ether oxygen directly adjacent to a rigid piperidine ring. This structural restriction limits the degrees of rotational freedom, providing a rigid vector that forces the 3,4-dimethylphenoxy moiety into specific hydrophobic pockets within the transporter.

Crystallographic studies of the dopamine transporter (DAT) and SERT have elucidated the foundational mechanism for this class of inhibitors. Inhibitors wedge themselves between transmembrane (TM) helices 1, 3, 6, and 8, effectively locking the transporter in an outward-open conformation and directly blocking substrate binding[1]. Similarly, high-resolution X-ray structures of human SERT confirm that such ligands lodge in the central S1 site, preventing the conformational isomerization required for the inward-facing state[2]. 3-(3,4-Dimethylphenoxy)piperidine mimics this exact mechanism: its basic piperidine nitrogen forms a critical salt bridge with the conserved Aspartate residue in TM1 (Asp98 in hSERT; Asp75 in hNET), while the lipophilic dimethylphenoxy ring occupies the halogen-binding pocket.

MOA Probe 3-(3,4-Dimethylphenoxy) piperidine Target Monoamine Transporter (SERT / NET) Probe->Target High Affinity Binding S1_Site Central S1 Binding Site (Outward-Open State) Target->S1_Site Localizes to Blockade Conformational Lock (Inhibits Inward Transition) S1_Site->Blockade Steric Hindrance Outcome Synaptic Neurotransmitter Accumulation Blockade->Outcome Reuptake Inhibition

Mechanism of monoamine transporter blockade by 3-(3,4-dimethylphenoxy)piperidine.

Physicochemical Properties & Formulation Data

To ensure reproducible assay performance, the probe must be handled according to its specific physicochemical profile. The basic secondary amine dictates its solubility and binding kinetics.

PropertyValue / Description
Chemical Name 3-(3,4-Dimethylphenoxy)piperidine
CAS Number 946725-92-4 (Free base), 1220033-76-0 (HCl salt)
Molecular Weight 205.30 g/mol (Free base)
Predicted LogP ~2.8 (Highly lipophilic)
Primary Targets hNET, hSERT, Sigma-1 Receptor
Stock Solvent 100% DMSO (Store at -20°C in amber glass vials)
Working Buffer Assay buffer with ≤ 1% final DMSO concentration

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that protocols must be designed to internally validate themselves. The following workflows incorporate specific causality-driven steps to prevent false positives (e.g., non-specific binding artifacts) and ensure robust data generation.

Protocol A: In Vitro Radioligand Binding Assay (Affinity Determination)

This assay determines the equilibrium dissociation constant ( Ki​ ) of the probe at hSERT or hNET.

Causality & Expert Insight: The piperidine ring of this probe is positively charged at physiological pH (pH 7.4). If standard glass fiber (GF/B) filters are used during the separation step, the probe will bind non-specifically to the negatively charged silanol groups on the glass, destroying the assay's signal-to-noise ratio. Therefore, pre-treating the filters with 0.5% Polyethylenimine (PEI) is mandatory to neutralize the filter charge and eliminate non-specific binding (NSB).

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize HEK293 cells stably expressing hSERT or hNET in ice-cold assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4). Centrifuge at 40,000 × g for 20 minutes at 4°C. Resuspend the pellet to a final protein concentration of 1-2 mg/mL.

  • Filter Pre-treatment: Soak GF/B microplates in 0.5% (v/v) PEI solution for at least 1 hour at room temperature prior to the assay.

  • Assay Assembly (Self-Validating Setup):

    • Total Binding (TB): Membrane + Radioligand (e.g., 1 nM [3H] -citalopram for SERT) + Vehicle (1% DMSO).

    • Non-Specific Binding (NSB): Membrane + Radioligand + 10 µM Paroxetine (Reference inhibitor).

    • Test Wells: Membrane + Radioligand + 3-(3,4-Dimethylphenoxy)piperidine (Serial dilutions from 10 pM to 10 µM).

  • Incubation: Incubate the plate at 25°C for 60 minutes to reach steady-state equilibrium.

  • Filtration & Washing: Rapidly filter the reaction through the PEI-treated GF/B plate using a vacuum manifold. Wash three times with 300 µL of ice-cold wash buffer. Crucial: The buffer must be ice-cold to kinetically trap the bound radioligand and prevent dissociation during the wash step.

  • Quantification: Dry the filter plate, add 40 µL of microscintillant, and read on a TopCount or MicroBeta scintillation counter.

Protocol B: Live-Cell Fluorescent Neurotransmitter Uptake Assay (Functional Efficacy)

While Protocol A proves the probe binds to the target, Protocol B proves it functionally inhibits transporter activity, ruling out the possibility that the probe acts as a substrate/releaser.

Workflow Prep Prep Cell 2. Cell Culture HEK293-hSERT/hNET Prep->Cell Incubate 3. Probe Incubation 30 min at 37°C Cell->Incubate Assay 4. Functional Assay Fluorescent Substrate Uptake Incubate->Assay Read 5. Data Acquisition Microplate Reader (Ex/Em) Assay->Read

Step-by-step workflow for live-cell fluorescent neurotransmitter uptake assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed HEK293-hSERT or hNET cells into a poly-D-lysine coated 96-well black, clear-bottom plate at 40,000 cells/well. Incubate overnight at 37°C, 5% CO2​ .

  • Probe Pre-Incubation: Wash cells twice with warm Krebs-Ringer-HEPES (KRH) buffer. Add serially diluted 3-(3,4-dimethylphenoxy)piperidine (in KRH + 0.1% BSA to prevent plastic adhesion) and incubate for 30 minutes at 37°C.

  • Substrate Addition: Add a fluorescent monoamine mimetic, such as ASP+ (4-(4-(dimethylamino)styryl)-N-methylpyridinium), to a final concentration of 1 µM.

  • Kinetic Reading: Immediately transfer the plate to a fluorescent microplate reader (Ex: 475 nm / Em: 605 nm for ASP+). Read fluorescence kinetically every 1 minute for 30 minutes.

  • Validation Check: Calculate the Z'-factor using the vehicle control (max uptake) and a 10 µM reference inhibitor control (min uptake). A Z'-factor > 0.5 validates the assay plate.

Data Analysis & Expected Pharmacological Profile

To determine the absolute affinity ( Ki​ ) from the IC50 values obtained in Protocol A, utilize the Cheng-Prusoff equation:

Ki​=1+Kd​[L]​IC50​​

(Where [L] is the concentration of the radioligand and Kd​ is its dissociation constant).

Expected Results Summary: The spatial orientation of the 3,4-dimethyl substitution on the phenoxy ring typically biases the probe toward NET over SERT, mimicking the structure-activity relationship (SAR) seen in atomoxetine derivatives.

CompoundhNET Affinity ( Ki​ , nM)hSERT Affinity ( Ki​ , nM)Selectivity Ratio (SERT/NET)
3-(3,4-Dimethylphenoxy)piperidine 15 - 35120 - 250~8x (NET preferring)
Atomoxetine (Reference) 4 - 570 - 100~18x
Citalopram (Reference) > 4,0001 - 2< 0.001 (SERT preferring)

Note: Data represents expected ranges for this structural class based on established aryloxy-piperidine SAR models.

Troubleshooting & Best Practices

  • Compound Depletion (The "Plastic Effect"): Due to a LogP of ~2.8, the free base of this probe is highly lipophilic and will partition into polystyrene assay plates. Solution: Perform all serial dilutions in glass vials or ultra-low binding polypropylene plates. Always include 0.1% BSA in aqueous working buffers to act as a lipid carrier.

  • Solvent Toxicity: Exceeding 1% DMSO in live-cell functional assays (Protocol B) will disrupt the cellular membrane potential, collapsing the sodium gradient required for secondary active transport by MATs. Always normalize DMSO concentration across all wells, including vehicle controls.

References

  • Penmatsa, A., Wang, K. H., & Gouaux, E. (2013). X-ray structure of dopamine transporter elucidates antidepressant mechanism. Nature, 503(7474), 85-90. URL: [Link]

  • Coleman, J. A., Green, E. M., & Gouaux, E. (2016). X-ray structures and mechanism of the human serotonin transporter. Nature, 532(7599), 334-339. URL:[Link]

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Method

Application Note: 3-(3,4-Dimethylphenoxy)piperidine as a Privileged Scaffold in CNS Drug Discovery

Executive Summary In contemporary medicinal chemistry, the design of central nervous system (CNS) therapeutics requires a delicate balance between target affinity, metabolic stability, and blood-brain barrier (BBB) perme...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the design of central nervous system (CNS) therapeutics requires a delicate balance between target affinity, metabolic stability, and blood-brain barrier (BBB) permeability. 3-(3,4-Dimethylphenoxy)piperidine (CAS: 946725-92-4) has emerged as a highly versatile, privileged building block for generating neuroactive libraries. This application note details the mechanistic rationale and self-validating synthetic protocols for utilizing this scaffold in two major therapeutic avenues: the development of non-imidazole Histamine H3 receptor antagonists and the synthesis of monoamine reuptake inhibitors.

Structural Rationale & Physicochemical Profiling

The selection of 3-(3,4-Dimethylphenoxy)piperidine over other aliphatic or aromatic ethers is driven by specific structure-activity relationship (SAR) advantages:

  • Conformational Restriction: The 3-aryloxypiperidine core acts as a conformationally restricted analog of flexible alkyl-ether chains (e.g., 3-amino-1-propanol derivatives). This rigidity locks the aromatic ring in a specific vector, reducing the entropic penalty upon binding to target receptors.

  • Metabolic Shielding: Unsubstituted phenoxy rings are highly susceptible to cytochrome P450 (CYP450)-mediated oxidation at the para and meta positions. The incorporation of the 3,4-dimethyl moiety effectively blocks these primary metabolic soft spots, increasing the in vivo half-life of the resulting drug candidates.

  • Lipophilicity Modulation: The addition of two methyl groups increases the scaffold's lipophilicity (LogP), pushing it into the optimal range (LogP 2.0–4.0) required for passive diffusion across the BBB.

Quantitative Scaffold Profiling

To guide library design, the physicochemical properties of the base scaffold are summarized below. These metrics demonstrate strict adherence to CNS multiparameter optimization (MPO) guidelines.

Physicochemical PropertyValueRationale for CNS Drug Design
Molecular Weight 205.30 g/mol Well below the 400 Da threshold optimal for BBB penetration, allowing room for further derivatization.
LogP (Predicted) ~3.2Falls within the ideal lipophilicity range (2.0 - 4.0) for high CNS exposure and lipid membrane solubility.
Topological Polar Surface Area 21.26 ŲSignificantly < 90 Ų, ensuring excellent passive diffusion across the blood-brain barrier.
Hydrogen Bond Donors (HBD) 1Low HBD count minimizes the desolvation energy penalty during membrane crossing.
Hydrogen Bond Acceptors (HBA) 2Optimal for maintaining target binding interactions without sacrificing permeability.
Rotatable Bonds 2High rigidity minimizes entropic loss upon binding to target protein pockets.

Application I: Non-Imidazole Histamine H3 Receptor Antagonists

Mechanistic Rationale

The Histamine H3 receptor is a presynaptic autoreceptor that regulates the release of histamine and other neurotransmitters (e.g., acetylcholine, dopamine). Early H3 antagonists relied heavily on an imidazole ring to mimic endogenous histamine. However, imidazole-containing compounds suffer from poor BBB penetration and severe off-target inhibition of CYP450 enzymes.

As demonstrated in foundational medicinal chemistry studies[1], replacing the imidazole with a basic amine and rigidifying the spacer using a phenoxypiperidine core yields potent, highly selective non-imidazole H3 antagonists. The 3-(3,4-dimethylphenoxy)piperidine scaffold acts as an inverse agonist, stabilizing the inactive state of the constitutively active H3 receptor, thereby promoting neurotransmitter release—a mechanism highly sought after for treating cognitive disorders like ADHD and Alzheimer's disease [2].

H3_Pathway H3R Presynaptic H3 Receptor (Constitutively Active) Gi Gi/o Protein Activation H3R->Gi AC Adenylyl Cyclase Inhibition Gi->AC cAMP Decreased cAMP Levels AC->cAMP Release Inhibited Neurotransmitter Release (Histamine, ACh) cAMP->Release Antagonist Phenoxypiperidine Derivative (Inverse Agonist) Antagonist->H3R  Blocks/Reverses

Histamine H3 Receptor signaling pathway and the inverse agonist mechanism of phenoxypiperidines.

Protocol 1: N-Alkylation for H3 Ligand Synthesis

This protocol describes the functionalization of the piperidine nitrogen via nucleophilic substitution to generate extended H3 receptor ligands.

Causality in Experimental Design: Potassium carbonate ( K2​CO3​ ) is utilized as a mild, insoluble base to scavenge the generated HCl without inducing base-catalyzed side reactions (e.g., elimination of the alkyl halide). Acetonitrile ( CH3​CN ) is selected as a polar aprotic solvent to accelerate the SN​2 displacement while allowing easy removal during workup.

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 3-(3,4-Dimethylphenoxy)piperidine hydrochloride (1.0 eq, 500 mg) in anhydrous acetonitrile (10 mL).

  • Free-Basing: Add finely powdered anhydrous K2​CO3​ (3.0 eq). Stir the suspension at room temperature for 15 minutes to generate the free base.

  • Electrophile Addition: Dropwise, add the desired functionalized alkyl halide (e.g., 4-(2-chloroethyl)morpholine) (1.1 eq).

  • Reflux: Attach a reflux condenser and heat the mixture to 80°C for 12 hours.

  • Self-Validating Step (TLC/Ninhydrin): Spot the reaction mixture on a silica TLC plate alongside the starting material. Stain with Ninhydrin and heat. Validation: The starting secondary amine will appear as a dark purple spot. The reaction is deemed complete when this purple spot is entirely absent, indicating full conversion to the tertiary amine.

  • Workup: Cool to room temperature, filter the inorganic salts through a Celite pad, and concentrate the filtrate under reduced pressure.

  • Purification: Purify via flash column chromatography (DCM:MeOH, 95:5) to yield the final non-imidazole H3 antagonist.

Application II: Monoamine Reuptake Inhibitors (SERT/NET)

Mechanistic Rationale

The 3-aryloxypiperidine motif is a structural isomer of the 4-aryloxypiperidine and a close spatial analog to the 3-aryloxymethylpiperidine scaffold found in classic Selective Serotonin Reuptake Inhibitors (SSRIs) like paroxetine. The 3,4-dimethyl substitution enhances binding affinity by filling the hydrophobic auxiliary pockets within the central binding site of the Serotonin Transporter (SERT) and Norepinephrine Transporter (NET). Functionalizing the piperidine nitrogen via reductive amination allows for rapid library generation to tune SERT vs. NET selectivity.

Synthetic_Workflow Step1 Step 1: Scaffold Preparation Free-basing 3-(3,4-Dimethylphenoxy)piperidine HCl Step2 Step 2: Reductive Amination React with Aldehyde + NaBH(OAc)3 in DCE Step1->Step2 Step3 Step 3: Reaction Monitoring LC-MS Verification (Self-Validation) Step2->Step3 Step4 Step 4: Purification Prep-HPLC (Reverse Phase) Step3->Step4 Product [M+H]+ dominant Fail Incomplete Reaction (SM > 5% by UV) Step3->Fail SM detected Step5 Step 5: Structural Confirmation 1H/13C NMR & HRMS Analysis Step4->Step5 Fail->Step2 Add 0.5 eq Reductant

Self-validating synthetic workflow for generating 3-(3,4-Dimethylphenoxy)piperidine libraries.

Protocol 2: High-Throughput Reductive Amination

Causality in Experimental Design: Sodium triacetoxyborohydride ( NaBH(OAc)3​ ) is specifically chosen over Sodium borohydride ( NaBH4​ ) because it is a milder reducing agent. It selectively reduces the transient iminium ion intermediate without prematurely reducing the starting aldehyde or ketone to an alcohol. 1,2-Dichloroethane (DCE) is used as the solvent because it optimally solubilizes the triacetoxyborohydride complex.

Step-by-Step Methodology:

  • Imine Formation: In a dry 20 mL scintillation vial, combine 3-(3,4-Dimethylphenoxy)piperidine (1.0 eq, 205 mg) and the target aldehyde (1.05 eq) in anhydrous DCE (5 mL).

  • Catalysis: Add glacial acetic acid (1.0 eq) to catalyze the formation of the iminium ion. Stir at room temperature for 1 hour.

  • Reduction: Add NaBH(OAc)3​ (1.5 eq) in a single portion. Stir the opaque suspension at room temperature for 12 hours.

  • Self-Validating Step (LC-MS): Withdraw a 10 µL aliquot, dilute in 1 mL of Methanol, and inject into the LC-MS. Validation: The chromatogram must show the disappearance of the starting material peak ( m/z 206.1 [M+H]+ ) and the emergence of the product mass. If starting material >5% remains, the system validates a failure state: add an additional 0.5 eq of NaBH(OAc)3​ and stir for 4 more hours.

  • Quenching: Quench the reaction by slowly adding saturated aqueous NaHCO3​ (5 mL) until gas evolution ceases and the aqueous layer reaches pH 8.

  • Extraction: Extract the biphasic mixture with Dichloromethane ( 3×10 mL). Dry the combined organic layers over anhydrous Na2​SO4​ .

  • Isolation: Evaporate the solvent and purify the residue via reverse-phase preparative HPLC to isolate the target reuptake inhibitor.

References

To ensure scientific integrity and authoritative grounding, the mechanistic principles and scaffold applications discussed in this guide are supported by the following peer-reviewed literature:

  • Dvorak, C. A., et al. (2005). "4-Phenoxypiperidines: Potent, Conformationally Restricted, Non-Imidazole Histamine H3 Antagonists." Journal of Medicinal Chemistry, 48(6), 2229–2238.[Link]

  • Sadek, B., et al. (2018). "4-Hydroxypiperidines and Their Flexible 3-(Amino)propyloxy Analogues as Non-Imidazole Histamine H3 Receptor Antagonist: Further Structure–Activity Relationship Exploration and In Vitro and In Vivo Pharmacological Evaluation." International Journal of Molecular Sciences, 19(4), 1243.[Link]

  • Vangamudi, S., et al. (2020). "Pan-SMARCA/PB1 Bromodomain Inhibitors and Their Role in Regulating Adipogenesis." Journal of Medicinal Chemistry, 63(23), 14680–14699.[Link]

Application

Application Notes and Protocols for the Safe Handling of Piperidine and its Derivatives

Introduction: Understanding the Dual Nature of Piperidine Compounds Piperidine and its derivatives are indispensable building blocks in modern organic synthesis, finding extensive application in the pharmaceutical, agroc...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Understanding the Dual Nature of Piperidine Compounds

Piperidine and its derivatives are indispensable building blocks in modern organic synthesis, finding extensive application in the pharmaceutical, agrochemical, and polymer industries.[][2] Their utility stems from their properties as secondary amines, which makes them effective bases, nucleophiles, and catalysts in a myriad of chemical transformations, including the synthesis of pharmaceuticals like analgesics and antihistamines.[3] However, the very reactivity that makes piperidine compounds so valuable also necessitates a profound respect for their potential hazards. These compounds are often flammable, corrosive, and toxic, capable of causing severe harm upon improper handling.[4][5][6]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the safe handling of piperidine and its analogues. It moves beyond a simple recitation of rules to provide a deeper understanding of the "why" behind each safety precaution, grounded in the fundamental chemical and toxicological properties of these compounds. By fostering a culture of informed caution, we can harness the synthetic power of piperidines while ensuring the well-being of laboratory personnel and the protection of our environment.

Hazard Analysis: A Deep Dive into the Risks

A thorough understanding of the hazards associated with piperidine compounds is the bedrock of safe laboratory practice. These risks can be broadly categorized into physical, health, and environmental hazards.

Physical Hazards: Flammability and Reactivity

Piperidine is a highly flammable liquid and vapor, with a low flash point of 4°C.[7] This means that it can be ignited by a spark, open flame, or even a hot surface at temperatures commonly found in a laboratory setting.[4][8] Vapors are heavier than air and can travel a considerable distance to an ignition source, leading to a flashback.[5][8]

Key Reactivity Considerations:

  • Strong Base: As a strong organic base, piperidine reacts exothermically and often violently with acids.[][9]

  • Oxidizing Agents: Contact with strong oxidizing agents can lead to fire or explosion.[9][10][11]

  • Incompatible Materials: Piperidine is incompatible with a range of substances including acid chlorides, acid anhydrides, carbon dioxide, and dicyanofurazan.[5][10]

The following diagram illustrates the key incompatibilities to prevent hazardous reactions.

G piperidine Piperidine Compounds acids Strong Acids piperidine->acids Violent Reaction oxidizers Strong Oxidizing Agents piperidine->oxidizers Fire/Explosion Hazard acid_chlorides Acid Chlorides piperidine->acid_chlorides Incompatible acid_anhydrides Acid Anhydrides piperidine->acid_anhydrides Incompatible co2 Carbon Dioxide piperidine->co2 Incompatible dicyanofurazan Dicyanofurazan piperidine->dicyanofurazan Explosion Hazard

Caption: Chemical Incompatibility Diagram for Piperidine Compounds.

Health Hazards: A Multi-Route Threat

Piperidine compounds pose a significant health risk through multiple routes of exposure.[8] They are classified as toxic and corrosive.[5][6]

Route of Exposure Potential Health Effects
Inhalation Toxic if inhaled.[4][5] Can cause severe irritation to the respiratory tract, leading to a burning sensation, coughing, shortness of breath, and potentially fatal pulmonary edema.[6][8] Symptoms may be delayed.[8]
Dermal (Skin) Contact Toxic in contact with skin.[4][5] Can be absorbed through the skin, leading to systemic toxicity.[8] Causes severe skin burns and damage.[4][5]
Eye Contact Causes serious eye damage, with a risk of permanent blindness.[4][7] The corrosive nature of piperidine can lead to severe deep burns.[8]
Ingestion Harmful or fatal if swallowed.[4][12] Causes severe burns to the mouth, throat, and stomach, with a danger of perforation.[4][7]

Chronic Health Effects: Prolonged or repeated exposure may lead to damage to the liver and kidneys.[5][13]

Engineering and Administrative Controls: The First Line of Defense

Before any personal protective equipment is considered, a robust framework of engineering and administrative controls must be in place to minimize the risk of exposure.

Engineering Controls
  • Chemical Fume Hood: All work with piperidine and its derivatives must be conducted in a properly functioning chemical fume hood to prevent the inhalation of toxic and flammable vapors.[14]

  • Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of vapors.[4]

  • Eyewash Stations and Safety Showers: These must be readily accessible and tested regularly.[5] Their proximity is crucial for immediate decontamination in case of an emergency.

Administrative Controls
  • Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all procedures involving piperidine compounds.

  • Training: All personnel handling these compounds must receive comprehensive training on their hazards, safe handling procedures, and emergency response.

  • Restricted Access: Designate specific areas for the storage and handling of piperidine compounds and restrict access to authorized personnel only.

  • Waste Management Plan: A clear and compliant waste disposal plan must be in place before any work begins.

Personal Protective Equipment (PPE): The Last Barrier

While engineering and administrative controls are designed to minimize exposure, the use of appropriate PPE is mandatory to protect against any residual risks.

Protection Type Specific Recommendations Rationale
Eye and Face Protection Chemical safety goggles with side shields and a face shield are required.[7][11][14]Protects against splashes of the corrosive liquid and contact with vapors.
Hand Protection Chemically resistant gloves, such as butyl rubber or nitrile rubber, are essential.[4][14] Always inspect gloves for any signs of degradation or perforation before use.[11]Piperidine can be absorbed through the skin and cause severe burns. The choice of glove material should be based on the specific piperidine derivative and any solvents being used.
Body Protection A flame-retardant lab coat or a chemical-resistant apron should be worn.[11][14] For larger quantities or in situations with a higher risk of splashing, a chemical-resistant suit may be necessary.[14]Provides a barrier against accidental spills and splashes.
Respiratory Protection Respiratory protection is typically not required when working in a properly functioning fume hood. However, in the case of a spill or a failure of engineering controls, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[10][11] For emergency situations, a self-contained breathing apparatus (SCBA) is required.[5][15]Protects against the inhalation of toxic vapors.

The following workflow illustrates the hierarchy of controls for safely handling piperidine compounds.

G cluster_0 Hierarchy of Controls elimination Elimination/Substitution (Most Effective) engineering Engineering Controls (e.g., Fume Hood) administrative Administrative Controls (e.g., SOPs, Training) ppe Personal Protective Equipment (PPE) (Least Effective)

Caption: Hierarchy of Controls for Mitigating Piperidine Hazards.

Protocols for Safe Handling and Storage

Adherence to strict protocols is non-negotiable when working with piperidine compounds.

General Handling Protocol
  • Preparation: Before starting any work, ensure that the fume hood is functioning correctly, and all necessary PPE is readily available and in good condition.

  • Dispensing: Ground and bond containers when transferring the liquid to prevent static discharge, which could ignite flammable vapors.[4][5] Use only non-sparking tools.[4][16]

  • Heating: Avoid heating piperidine compounds in open systems. If heating is necessary, use a well-controlled heating mantle and a condenser to prevent the escape of vapors.

  • Work Practices: Do not eat, drink, or smoke in the laboratory.[4][16] Wash hands thoroughly after handling piperidine compounds, even if gloves were worn.[4]

  • End of Work: Securely close all containers of piperidine compounds and return them to their designated storage location. Clean the work area thoroughly.

Storage Protocol
  • Location: Store piperidine compounds in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[4] The storage area should be a designated flammable liquids cabinet.

  • Container: Keep containers tightly closed to prevent the escape of vapors and contamination.[4][5]

  • Segregation: Store piperidine compounds separately from incompatible materials, especially acids and oxidizing agents.[4]

Emergency Procedures: Preparedness is Key

In the event of an emergency, a swift and correct response can significantly mitigate the consequences.

Spill Response Protocol
  • Evacuate: Immediately evacuate all non-essential personnel from the spill area.[14]

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.[14]

  • Contain: For small spills, use a non-combustible absorbent material such as sand, earth, or vermiculite to contain the spill.[4][14] Do not use combustible materials like paper towels.[14]

  • Neutralize (for small spills): For very small spills, after absorption, the area can be cautiously neutralized with a weak acid (e.g., a solution of sodium bisulfate). However, this should only be done by trained personnel.

  • Collect and Dispose: Carefully collect the absorbed material using non-sparking tools and place it in a clearly labeled, sealed container for hazardous waste disposal.[4][14]

  • Decontaminate: Clean the spill area with soap and water, collecting all cleaning materials for disposal as hazardous waste.[4][14]

  • Report: Report the spill to the laboratory supervisor and the institution's Environmental Health and Safety (EHS) office, regardless of the size.[14]

First Aid Measures
Exposure Type Immediate Action
Inhalation Move the person to fresh air immediately.[17] If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[18]
Skin Contact Immediately remove all contaminated clothing.[18] Flush the affected skin with copious amounts of water for at least 15-30 minutes.[4][17] Seek immediate medical attention.[18]
Eye Contact Immediately flush the eyes with lukewarm, gently flowing water for at least 15-30 minutes, holding the eyelids open.[4][17] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.[18]
Ingestion Do NOT induce vomiting.[4][8] If the person is conscious, rinse their mouth with water and have them drink 2-5 dL of water.[4] Seek immediate medical attention.[18]

Waste Disposal

All piperidine-containing waste, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous waste.

  • Segregation: Collect all piperidine waste in a designated, labeled hazardous waste container.[19]

  • Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name, and the associated hazard symbols (flammable, corrosive, toxic).[14]

  • Storage: Store the waste container in a secure, designated hazardous waste accumulation area, away from incompatible materials.[19]

  • Disposal: Arrange for the disposal of the hazardous waste through a licensed professional waste disposal service, in accordance with all local, state, and federal regulations.[14]

Conclusion

Piperidine and its derivatives are powerful tools in the arsenal of the modern chemist. However, their utility is matched by their potential for harm. By embracing a safety-conscious mindset, understanding the inherent risks, and rigorously adhering to the protocols outlined in this guide, researchers can confidently and safely continue to innovate and advance the frontiers of science.

References

  • Vertex AI Search. (n.d.). Piperidine (C5H11N) properties.
  • Wikipedia. (n.d.). Piperidine. Retrieved March 14, 2026, from [Link]

  • Safety Data Sheet. (2024, May 7). Piperidine. Retrieved March 14, 2026, from [Link]

  • Ataman Kimya. (n.d.). PIPERIDINE. Retrieved March 14, 2026, from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Piperidine, 99%. Retrieved March 14, 2026, from [Link]

  • Loba Chemie. (n.d.). PIPERIDINE AR Safety Data Sheet. Retrieved March 14, 2026, from [Link]

  • Jubilant Ingrevia Limited. (n.d.). Piperidine Safety Data Sheet. Retrieved March 14, 2026, from [Link]

  • Carl ROTH. (2025, March 31). Safety Data Sheet: Piperidine. Retrieved March 14, 2026, from [Link]

  • Australian Government Department of Health. (2016, February 5). Piperidine: Human health tier II assessment. Retrieved March 14, 2026, from [Link]

  • Loba Chemie. (n.d.). PIPERIDINE FOR SYNTHESIS Safety Data Sheet. Retrieved March 14, 2026, from [Link]

  • CDC - NIOSH. (2014, July 1). PIPERIDINE - International Chemical Safety Cards. Retrieved March 14, 2026, from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Piperidine. Retrieved March 14, 2026, from [Link]

  • Antibodies.com. (n.d.). 4-Piperidinopiperidine Safety Data Sheet. Retrieved March 14, 2026, from [Link]

  • Alfa Aesar. (2023, August 11). SAFETY DATA SHEET - Piperidine hydrochloride. Retrieved March 14, 2026, from [Link]

  • AmericanBio. (2015, February 23). PIPERIDINE Safety Data Sheet. Retrieved March 14, 2026, from [Link]

  • Sdfine. (n.d.). PIPERIDINE HYDROCHLORIDE Safety Data Sheet. Retrieved March 14, 2026, from [Link]

  • Canyon Components. (n.d.). PIPERIDINE Chemical compatibility. Retrieved March 14, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals. Retrieved March 14, 2026, from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 3-(3,4-Dimethylphenoxy)piperidine Synthesis

Welcome to the Application Scientist Troubleshooting Portal. Synthesizing aryloxypiperidines like 3-(3,4-dimethylphenoxy)piperidine typically relies on the Mitsunobu etherification of 1-Boc-3-hydroxypiperidine with 3,4-d...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Troubleshooting Portal. Synthesizing aryloxypiperidines like 3-(3,4-dimethylphenoxy)piperidine typically relies on the Mitsunobu etherification of 1-Boc-3-hydroxypiperidine with 3,4-dimethylphenol, followed by acidic deprotection[1],[2]. While this route is highly effective, it is prone to specific mechanistic pitfalls—ranging from E2 elimination byproducts to stubborn phosphine oxide contamination.

This guide is designed to move beyond basic recipes. Here, we analyze the causality behind common impurities and provide field-proven, self-validating protocols to ensure high-purity API synthesis.

Mechanistic Pathway & Impurity Generation

Understanding where impurities originate is the first step in troubleshooting. The diagram below maps the main synthetic pathway alongside the divergent side reactions that generate common contaminants.

G SM1 1-Boc-3-hydroxypiperidine + 3,4-Dimethylphenol Mitsunobu Mitsunobu Reaction (DIAD, PPh3, THF) SM1->Mitsunobu Intermediate 1-Boc-3-(3,4-Dimethylphenoxy)piperidine (Target Intermediate) Mitsunobu->Intermediate Main Pathway Imp1 TPPO & DIAD-H2 (Mitsunobu Byproducts) Mitsunobu->Imp1 Reagent Byproducts Imp2 1-Boc-1,2,5,6-tetrahydropyridine (Elimination Impurity) Mitsunobu->Imp2 Side Reaction Imp3 Unreacted 3,4-Dimethylphenol (Residual SM) Mitsunobu->Imp3 Incomplete Rxn Deprotection Boc Deprotection (TFA or HCl, Scavenger) Intermediate->Deprotection Final 3-(3,4-Dimethylphenoxy)piperidine (Target Product) Deprotection->Final Main Pathway Imp4 N-tert-butylated Piperidine (Deprotection Impurity) Deprotection->Imp4 Without Scavenger

Fig 1: Synthesis workflow of 3-(3,4-Dimethylphenoxy)piperidine detailing impurity generation.

Troubleshooting FAQs

Q1: We are observing a persistent UV-active impurity that co-elutes with our Boc-protected intermediate during silica gel chromatography. What is it? A1: This is almost certainly Triphenylphosphine oxide (TPPO) . Causality: In the Mitsunobu reaction, triphenylphosphine (PPh3) acts as the oxygen acceptor, oxidizing to TPPO[2]. TPPO is notorious for streaking on silica and sharing a similar retention factor ( ) with aryloxypiperidines. Solution: Do not rely solely on chromatography. Instead, concentrate your crude reaction mixture and triturate it with a cold mixture of Hexane:Diethyl Ether (4:1). TPPO is highly insoluble in cold non-polar solvents and will precipitate as a white solid, allowing you to filter it off before loading the remainder onto a column.

Q2: Our crude NMR shows alkene proton signals (~5.8 ppm). Why is our piperidine ring degrading? A2: You are observing 1-Boc-1,2,5,6-tetrahydropyridine , an E2 elimination byproduct. Causality: 3-Hydroxypiperidines are sterically hindered secondary alcohols. During the Mitsunobu reaction, the activated alkoxyphosphonium intermediate can undergo E2 elimination rather than the desired substitution, especially if the nucleophile (3,4-dimethylphenol) is not sufficiently acidic or if the reaction temperature spikes[3]. Solution: Ensure strict temperature control. Add the azodicarboxylate (DIAD or DEAD) dropwise at 0°C and allow it to stir for at least 30 minutes before slowly warming to room temperature. This kinetic control favors the attack over the higher-activation-energy E2 elimination.

Q3: After Boc deprotection with TFA, LC-MS reveals an unexpected[M+56] peak. What happened? A3: This indicates N-tert-butylation of your final product. Causality: Acidic cleavage of the tert-butyloxycarbonyl (Boc) group releases a highly reactive tert-butyl cation and . If this cation is not immediately quenched, it will act as an electrophile and alkylate the newly liberated, nucleophilic secondary amine of your piperidine ring. Solution: You must introduce a cation scavenger into your deprotection cocktail. Adding 2-5 equivalents of anisole or triisopropylsilane (TIPS) will competitively trap the tert-butyl cation, preventing the alkylation of your target API.

Q4: How do I efficiently remove residual 3,4-dimethylphenol without running another column? A4: Use an orthogonal liquid-liquid extraction strategy. Causality: Phenols are weak acids (pKa ~10.3), whereas your final deprotected piperidine is a secondary amine (pKa ~10-11). Solution: Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with 1M NaOH. The unreacted 3,4-dimethylphenol will be deprotonated to its phenoxide salt and partition into the aqueous layer, while your target piperidine remains in the organic phase.

Q5: Our final API passes chemical purity but fails residual solvent limits for THF and DCM. How do we fix this? A5: Piperidine derivatives frequently form solvates or trap solvents within their crystal lattice. Causality: According to ICH Q3C guidelines, solvents like Dichloromethane (DCM) and Tetrahydrofuran (THF) are Class 2 solvents with strict toxicity limits (600 ppm and 720 ppm, respectively)[4]. Solution: Perform a solvent chase. Dissolve the final product in a Class 3 solvent (e.g., ethanol or heptane), evaporate to dryness, and repeat twice. Finally, dry the solid under high vacuum (<1 mbar) at 40°C for 24 hours.

Quantitative Impurity Data Summary
Impurity NameChemical TypeSource / MechanismDetection MethodMitigation Strategy
TPPO Phosphine OxideMitsunobu byproduct (oxidation of PPh3).UV (254 nm), P NMR (~29 ppm).Cold trituration in Hexane/Ether (4:1) prior to chromatography.
1-Boc-1,2,5,6-tetrahydropyridine AlkeneE2 elimination of the activated alcohol intermediate. H NMR (Alkene protons at 5.7-5.9 ppm).Strict temperature control (0°C) during DIAD addition.
N-tert-butyl Piperidine Alkylated Aminetert-butyl cation attack during acidic Boc cleavage.LC-MS ([M+56] peak).Add TIPS or Anisole (2-5 eq) as a cation scavenger during deprotection.
3,4-Dimethylphenol PhenolUnreacted starting material (often used in slight excess).TLC (stains with KMnO4), GC-MS.Basic aqueous wash (1M NaOH) of the organic layer.
Residual THF/DCM Organic SolventTrapped in crystal lattice during isolation. H NMR, Headspace GC.Solvent chase with Class 3 solvent; vacuum drying at 40°C[4].
Self-Validating Experimental Protocol

This protocol incorporates built-in In-Process Controls (IPCs) to ensure each step is validated before proceeding, minimizing downstream impurity carryover.

Step 1: Mitsunobu Etherification
  • Setup: In an oven-dried flask under inert atmosphere, dissolve 1-Boc-3-hydroxypiperidine (1.0 eq), 3,4-dimethylphenol (1.2 eq), and Triphenylphosphine (1.3 eq) in anhydrous THF (0.2 M).

  • Temperature Control: Cool the reaction mixture to strictly 0°C using an ice-water bath.

  • Reagent Addition: Add Diisopropyl azodicarboxylate (DIAD, 1.3 eq) dropwise over 15 minutes. Causality check: Rapid addition generates excess heat, promoting the E2 elimination impurity.

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature and stir for 12 hours.

  • IPC 1 (Validation): Check TLC (Hexane:EtOAc 3:1, UV 254 nm). The reaction is complete when the starting piperidinol is consumed.

  • Workup & TPPO Removal: Concentrate the THF in vacuo. Suspend the resulting thick residue in cold Hexane:Diethyl Ether (4:1, 10 volumes). Stir vigorously for 30 min at 0°C. Filter the white precipitate (TPPO) through a Celite pad. Concentrate the filtrate to yield the crude intermediate.

Step 2: Boc Deprotection & Isolation
  • Setup: Dissolve the crude 1-Boc-3-(3,4-dimethylphenoxy)piperidine in Dichloromethane (DCM, 0.1 M).

  • Scavenger Addition: Add Triisopropylsilane (TIPS, 3.0 eq). Causality check: This is mandatory to prevent N-tert-butylation.

  • Deprotection: Add Trifluoroacetic Acid (TFA, 10 eq) dropwise at 0°C. Stir at room temperature for 2 hours.

  • IPC 2 (Validation): LC-MS should show complete disappearance of the Boc-protected mass and the appearance of the desired product mass [M+H] = 206.1.

  • Workup: Concentrate the reaction mixture to remove excess TFA. Dissolve the residue in Ethyl Acetate.

  • Phenol Removal: Wash the organic layer with 1M aqueous NaOH (3 x 20 mL). Validation: This removes residual 3,4-dimethylphenol into the aqueous waste.

  • Final Isolation: Wash with brine, dry over anhydrous , and concentrate. Chase the residue twice with Ethanol to remove residual DCM/THF to comply with ICH Q3C limits[4].

References[4] Therapeutic Goods Administration (TGA). ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHQcsspblT9HDsB8mpxbowo0nY-WBz2Or0EFNEb3aErq8gMhBbnGCwyCAQtJS3ZzcKa3SDqWU2uuyf8ZnX1kYRghiO1ffp9RVrqqXEjOSkHSMgZt8mxIpSI9xX_QkOCccCUAy-N8EGkt1aA9a1IncMC-X3p8mBDyFA=[1] BenchChem. Application Notes and Protocols: The Role of 3-Hydroxypiperidine in...https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEGemcLhvtkoVWXcamP8TyegUNxeO6X5Kc2kTWYCGvBSjCFgQnIoGuPm_PiPCiDMpw77MoJWScwUvDaHxd4EgkXNebQLmoCGrwC4nDvFCTmFUiXD2KIbfOTs8_5kyunchs_6qxJVvgjqrAXA8Iw5pugenlxWcKfgWOELxX59r0hNrxOJ4X_P0YdvwSMBEUqcDh6YvztW0dIX1t9uc4cRDoeU-mhrLRDXGXKvGUEArPB5bQSd6qlWGhC5rd7td1M8hCX0NYCsM2etl4=[2] Google Patents. US20170145017A1 - Process for preparing ibrutinib and its intermediates.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHSdgzJBlMjOwHymp8NNYod_9-oSvAETW9cZzGgPjSGWW8tLNZgfiUAM95Ckx1NKQHkhLhFr9kXimjfP5DmXx5m4kpdK3McfgXpedkCzWVHHr510CyMdrQ70BRRRvTeqbn8ZMiyBzbH3H5jhttQSi4=[3] National Institutes of Health (PMC). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEwg_PNl6LeZeITqYxTDpAq8bBBhVU-vdqKxINxunvZRJbwMgR0ldOaRYQ48N661hJEZ_-l3C-Fl_jjjdQC8CUef5z0Tfc31mrhxe_XbOjw_zSdjlBuZJdqV8szcKA8EKLSW9UjAGI1aJX48T8=

Sources

Optimization

Technical Support Center: Troubleshooting Column Chromatography for Piperidine Derivatives

Welcome to the Technical Support Center for the purification of piperidine derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges during the column ch...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of piperidine derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges during the column chromatography purification of these valuable, yet often tricky, compounds. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to make informed, effective troubleshooting decisions.

Understanding the Core Challenge: The Piperidine-Silica Interaction

Piperidine derivatives are basic, a characteristic dictated by the lone pair of electrons on the nitrogen atom within the saturated heterocyclic ring. The pKa of the conjugate acid of piperidine is approximately 11.2.[1][2][3] Standard silica gel, the most common stationary phase in column chromatography, has an acidic surface due to the presence of silanol groups (Si-OH).[4] These silanol groups have a pKa in the range of 5.94-11.24, making them acidic enough to protonate basic compounds like piperidines.[1][2]

This fundamental acid-base interaction is the primary source of many purification problems. The protonated piperidine derivative (a cation) can bind strongly and sometimes irreversibly to the deprotonated silanol groups (anionic sites) on the silica surface.[1][5][6] This leads to a host of issues, most notably severe peak tailing, poor resolution, and low recovery.[4][5][7]

Mechanism of Piperidine Interaction with Silica Gel

The following diagram illustrates the problematic acid-base interaction on a silica surface that leads to poor chromatography.

G cluster_piperidine Piperidine Derivative (Basic) cluster_silica Silica Gel Surface (Acidic) cluster_interaction Adsorption & Peak Tailing Piperidine Piperidine Derivative R-Pip-N: Interaction Strong Ionic Interaction R-Pip-NH+ ... -O-Si Piperidine:f1->Interaction:f0 Proton Transfer Silica Silica Surface Si-OH Silica:f1->Interaction:f0 Protonates Piperidine Interaction->Interaction

Caption: Acid-base interaction between a piperidine and the silica gel surface.

Troubleshooting Guide & FAQs

This section addresses the most common questions and issues encountered during the purification of piperidine derivatives in a direct Q&A format.

Q1: My piperidine compound is showing severe peak tailing or "streaking" on the TLC plate and column. What's happening and how do I fix it?

A: This is the most classic symptom of the strong acid-base interaction described above.[4][5][7] The "tail" of the peak consists of molecules that are "sticking" to the acidic sites on the silica and eluting slowly, long after the main band has passed.[5]

Solutions:

  • Mobile Phase Modification (The Standard Approach): The most common and effective solution is to add a basic modifier to your eluent.[4][7] This additive acts as a competitive base, saturating the acidic silanol sites on the silica gel. This "deactivates" the stationary phase, minimizing its interaction with your target compound and allowing it to elute symmetrically.[4][8]

    • Triethylamine (TEA): This is the workhorse for this problem. Add 0.5-2% (v/v) TEA to your entire mobile phase (e.g., Hexane/Ethyl Acetate).[7][9] It's crucial to add it to both the polar and non-polar components to ensure consistent deactivation as you run your gradient.[8]

    • Ammonia: For more polar solvent systems (e.g., Dichloromethane/Methanol), using a solution of ammonia in methanol is highly effective. Commercially available 7N ammonia in methanol can be used to prepare a mobile phase containing 1-2% of this solution.[7][8]

  • Stationary Phase Modification: If mobile phase additives are undesirable (e.g., they complicate product workup), consider changing your stationary phase.

    • Amine-Functionalized Silica: These columns have an amine-based stationary phase that masks the acidic silanols, providing a less interactive surface for basic compounds.[10][11] This can often eliminate the need for TEA entirely.[10][11]

    • Basic or Neutral Alumina: Alumina is a viable alternative to silica for purifying basic compounds.[7][8]

    • Pre-treating Silica: You can prepare "neutralized" silica gel by making a slurry of the silica with your eluent containing TEA, then removing the solvent before packing.[12][13]

Q2: My compound seems to be irreversibly stuck on the column. I have very low or zero recovery. What should I do?

A: This is an extreme case of the interaction discussed in Q1, where the piperidine derivative binds so strongly to the silica that the mobile phase cannot elute it.

Solutions:

  • Increase Modifier Concentration: Your first step should be to cautiously increase the concentration of your basic modifier (e.g., TEA up to 3%).[14][15]

  • Use a Stronger Base: Switching from TEA to an ammonia/methanol system might be necessary for very basic piperidines.[8]

  • Column "Flush": If you suspect your compound is still on the column, you can try flushing the column with a very polar, basic solvent system, such as 5-10% of 7N ammonia in methanol mixed with dichloromethane. Be aware that highly basic mobile phases (>10% basic methanol) can dissolve the silica gel itself, so this should be a last resort.[8]

  • Change Stationary Phase: For subsequent purification attempts, avoiding silica gel is your best strategy. Use amine-functionalized silica or alumina.[8][10]

  • Consider a Different Purification Method: If the compound is extremely sensitive, methods like acid-base extraction or recrystallization may be more suitable.[7][16]

Q3: My compound appears to be degrading on the column. I see new, unexpected spots on my TLC analysis of the collected fractions. Why?

A: The acidic surface of silica gel can act as a catalyst for the degradation of sensitive molecules.[17] Piperidine derivatives, especially those with other functional groups, can be susceptible to acid-catalyzed reactions like hydrolysis, elimination, or rearrangement.

Solutions:

  • Neutralize the System: The strategies from Q1 (adding TEA or using amine-functionalized silica) are the first line of defense. By neutralizing the stationary phase, you remove the acidic catalyst causing the degradation.[14][15]

  • Reduce Residence Time: The longer your compound is on the column, the more time it has to degrade.

    • Switch to flash chromatography instead of gravity chromatography to speed up the separation.[7]

    • Choose a mobile phase that gives your compound a higher Rf value (around 0.3-0.4) to ensure it elutes more quickly.[7]

  • Alternative Purification: For highly sensitive compounds, non-chromatographic methods should be prioritized.[7]

Q4: I can't get good separation between my target piperidine and a closely-related, also basic, impurity. What can I do?

A: When both the target and impurity are basic, they will both be affected by the silica gel. The key is to find conditions that exploit subtle differences in their polarity or structure.

Solutions:

  • Fine-Tune the Eluent: Systematically screen different solvent systems. Sometimes switching from an ethyl acetate/hexane system to a dichloromethane/methanol system (with appropriate modifiers) can alter the selectivity and improve separation.

  • Gradient Elution: Use a shallow gradient, slowly increasing the polarity of the mobile phase. This can help resolve compounds with very similar Rf values.[15]

  • Alternative Stationary Phases:

    • Cyano- or Diol-Functionalized Silica: These offer different selectivities compared to standard silica and may resolve your compounds.[18]

    • Reversed-Phase (C18) Chromatography: This is an excellent alternative. In reversed-phase, you use polar solvents. Adding a small amount of an acid like trifluoroacetic acid (TFA) or formic acid will protonate both basic compounds, often leading to sharp peaks and excellent separation based on their hydrophobicity.[7]

Data & Protocols

Table 1: Recommended Starting Conditions for Piperidine Derivatives
Compound PolarityStationary PhaseRecommended Eluent SystemModifier & ConcentrationKey Considerations
Low to Medium Standard Silica GelHexanes / Ethyl AcetateTriethylamine (TEA), 0.5-2%Most common starting point. Ensure TEA is in all solvents.[7][9]
Medium to High Standard Silica GelDichloromethane / Methanol7N NH3 in MeOH, 1-5%Good for more polar compounds. Do not exceed 10% basic MeOH.[8]
All Polarities Amine-Functionalized SilicaHexanes / Ethyl AcetateNone requiredExcellent choice to avoid additives and improve peak shape.[10][11]
All Polarities Basic or Neutral AluminaHexanes / Ethyl AcetateNone requiredGood alternative to silica, especially for acid-sensitive compounds.[7][8]
Low to Medium Reversed-Phase C18Water / Acetonitrile or Water / MeOHTFA or Formic Acid, 0.1%Excellent for resolving basic mixtures based on hydrophobicity.[7]
Standard Operating Procedure (SOP): Preparation of a TEA-Modified Mobile Phase
  • Objective: To prepare a 1% (v/v) TEA-modified 80:20 Hexane:Ethyl Acetate eluent.

  • Materials: Graduated cylinders, volumetric flasks, HPLC-grade hexane, HPLC-grade ethyl acetate, triethylamine (TEA).

  • Procedure:

    • Measure 792 mL of hexane and transfer to a 1 L solvent bottle.

    • Measure 198 mL of ethyl acetate and add it to the same solvent bottle.

    • Measure 10 mL of triethylamine and add it to the solvent bottle.

    • Cap the bottle securely and swirl gently for 1-2 minutes to ensure complete mixing.

    • Label the bottle clearly: "80:20 Hex/EtOAc + 1% TEA".

  • Quality Control: Before use, run a small amount of the prepared eluent through your packed column to ensure it is fully equilibrated with the basic modifier. This is crucial for reproducible results.[8]

Troubleshooting Decision Workflow

This flowchart provides a logical pathway for addressing common issues during the column chromatography of piperidine derivatives.

Caption: A decision-making workflow for troubleshooting piperidine purification.

References

  • When basification of silica gel is required, before using Column chromatography? ResearchGate. Available at: [Link]

  • Peak Tailing In Chromatography: Troubleshooting Basics. GMP Insiders. Available at: [Link]

  • Solvent Systems for Flash Column Chromatography. University of Rochester Chemistry Department. Available at: [Link]

  • Adsorption of 4-picoline and Piperidine to the Hydrated SiO2 Surface: Probing the Surface Acidity With Vibrational Sum Frequency Generation Spectroscopy. PubMed. Available at: [Link]

  • Peak Tailing in HPLC. Element Lab Solutions. Available at: [Link]

  • How to Reduce Peak Tailing in HPLC? Phenomenex. Available at: [Link]

  • HPLC Peak Tailing. Axion Labs. Available at: [Link]

  • But My Peaks Are Not Gaussian! Part 3: Physicochemical Causes of Peak Tailing. Chromatography Online. Available at: [Link]

  • Adsorption of 4-picoline and piperidine to the hydrated SiO2 surface: probing the surface acidity with vibrational sum frequency generation spectroscopy. Semantic Scholar. Available at: [Link]

  • Is there an easy way to purify organic amines? Biotage. Available at: [Link]

  • Adsorption of 4-Picoline and Piperidine to the Hydrated SiO2 Surface. The Ohio State University. Available at: [Link]

  • Tips for Flash Column Chromatography. Available at: [Link]

  • Advice on neutralising silica gel for column chromatography of sensitive compounds? Reddit. Available at: [Link]

  • How do I purify ionizable organic amine compounds using flash column chromatography? Biotage. Available at: [Link]

  • Supporting information - Rsc.org. Royal Society of Chemistry. Available at: [Link]

  • HPLC Troubleshooting Guide. Available at: [Link]

  • Different Types of Stationary Phases in Liquid Chromatography. Veeprho. Available at: [Link]

  • LC Chromatography Troubleshooting Guide. HALO Columns. Available at: [Link]

  • Mixed-Mode Chromatography and Stationary Phases. SIELC Technologies. Available at: [Link]

  • HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex. Available at: [Link]

  • Untangle your Liquid Chromatography Problems HPLC Troubleshooting Guide. The Analytical Scientist. Available at: [Link]

  • Amine column degradation. Chromatography Forum. Available at: [Link]

  • Systematic Approach to Chromatography of Quaternary Amines. SIELC Technologies. Available at: [Link]

  • On-Column Sample Degradation. LCGC International. Available at: [Link]

  • Piperidine derivatives - extra peak in pure compounds. Why and how to change it? ResearchGate. Available at: [Link]

  • Process for purifying piperidine. Google Patents.
  • Silica subsurface amine effect on the chemical stability and chromatographic properties of end-capped immobilized artificial membrane surfaces. PubMed. Available at: [Link]

  • Introduction to Functionalized Silica Gel and Alumina RediSep Columns. Teledyne ISCO. Available at: [Link]

  • Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. University of Tartu. Available at: [Link]

  • Supporting Information for: Catalytic Reductive N-Alkylation of Amines using Carboxylic Acids. Available at: [Link]

  • pKa at Quartz/Electrolyte Interfaces. ResearchGate. Available at: [Link]

Sources

Troubleshooting

3-(3,4-Dimethylphenoxy)piperidine stability and degradation pathways

Technical Support Center: 3-(3,4-Dimethylphenoxy)piperidine A Guide to Stability, Degradation, and Experimental Best Practices Welcome to the technical support center for 3-(3,4-Dimethylphenoxy)piperidine. As Senior Appl...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 3-(3,4-Dimethylphenoxy)piperidine

A Guide to Stability, Degradation, and Experimental Best Practices

Welcome to the technical support center for 3-(3,4-Dimethylphenoxy)piperidine. As Senior Application Scientists, we understand that the success of your research hinges on the integrity of your materials. This guide is designed to provide you with in-depth insights and practical solutions for maintaining the stability of 3-(3,4-Dimethylphenoxy)piperidine and for identifying potential degradation pathways. The information is structured in a question-and-answer format to directly address common challenges encountered in the lab.

Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments. Each answer provides a causal explanation and a step-by-step protocol for resolution.

Q1: I'm observing new, unidentified peaks in the HPLC analysis of my aged stock solution of 3-(3,4-Dimethylphenoxy)piperidine. What could be the cause?

A1: The appearance of new peaks in your chromatogram is a classic indicator of compound degradation. Given the structure of 3-(3,4-Dimethylphenoxy)piperidine, which contains a secondary amine (piperidine) and an ether linkage, the most likely culprits are oxidation and hydrolysis.

  • Causality—The Chemistry of Degradation:

    • Oxidation: The nitrogen atom in the piperidine ring is a nucleophilic center and is susceptible to oxidation, especially when exposed to air (oxygen). This can lead to the formation of N-oxides or other related impurities. The dimethylphenoxy ring can also be a site for oxidative processes, though typically less reactive than the amine.

    • Hydrolysis: While the ether bond is generally stable, it can be susceptible to cleavage under strongly acidic or basic conditions, which might inadvertently occur depending on your storage solvent or contaminants.

    • Influence of Impurities: Trace metal ions or other reactive impurities in your solvent or on your container's surface can catalyze these degradation reactions.

  • Recommended Action: Perform a Confirmatory Forced Degradation Study To identify the source of these new peaks, you must perform a controlled experiment to intentionally degrade the compound under various stress conditions. This will not only confirm the identity of your observed impurities but also establish a validated, stability-indicating analytical method.

    Workflow for a Forced Degradation Study

    G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare 1 mg/mL Stock Solution in Acetonitrile/Water (50:50) B Prepare 6 Aliquots of Stock Solution A->B C Control (No Stress) B->C D Acidic (0.1 M HCl, 60°C, 24h) B->D E Basic (0.1 M NaOH, 60°C, 24h) B->E F Oxidative (3% H2O2, RT, 24h) B->F G Thermal (70°C, 48h) B->G H Photolytic (ICH Q1B Light Exposure) B->H J Analyze All Samples by RP-HPLC-UV/MS C->J I Neutralize Acid/Base Samples D->I E->I F->J G->J H->J I->J K Compare Chromatograms J->K L Characterize Degradants (MS) K->L

    Caption: Workflow for conducting a forced degradation study.

Q2: My quantitative results for 3-(3,4-Dimethylphenoxy)piperidine are inconsistent between experiments. Could this be a stability issue?

A2: Absolutely. Inconsistent quantification is often traced back to the degradation of the analyte in solution, leading to a decrease in the concentration of the parent compound over time.

  • Causality—Impact on Quantification:

    • Stock Solution Instability: If your stock solution is stored for extended periods at room temperature or exposed to light on the benchtop, degradation can occur. Even at 2-8°C, slow degradation can happen over weeks or months.

    • Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can introduce moisture and accelerate degradation.

    • Working Solution Instability: Diluted working solutions are often less stable than concentrated stocks. The choice of diluent, its pH, and exposure time before analysis can all significantly impact the compound's integrity.

  • Recommended Action: Implement Strict Solution Handling Protocols

    • Fresh is Best: Prepare fresh working solutions from your stock solution for each experiment.

    • Aliquot Stock Solutions: Upon preparing a new stock solution, divide it into smaller, single-use aliquots in amber vials and store them under the recommended conditions (see FAQ section). This minimizes freeze-thaw cycles and the risk of contaminating the entire stock.

    • Solvent Purity: Use high-purity, HPLC-grade solvents for all solutions to avoid introducing catalytic impurities.

    • Run a Control: Analyze a freshly prepared standard at the beginning and end of your analytical run. A significant decrease in the peak area of the closing standard compared to the opening one indicates in-run instability.

Frequently Asked Questions (FAQs)

This section provides answers to general questions regarding the handling and inherent properties of 3-(3,4-Dimethylphenoxy)piperidine.

Q1: What are the optimal storage conditions for 3-(3,4-Dimethylphenoxy)piperidine?

A1: Proper storage is the most critical factor in maintaining the long-term integrity of the compound. As a substituted piperidine, it is sensitive to temperature, light, and air.

ParameterSolid StateIn SolutionRationale
Temperature 2-8°C-20°C (aliquoted)Reduces thermal degradation and slows oxidative processes. Piperidine itself is stable at room temperature for short periods but degrades at elevated temperatures.
Atmosphere Inert Gas (Argon/Nitrogen)Inert Gas (Argon/Nitrogen)Prevents oxidation of the piperidine nitrogen.
Light Protected (Amber Vial/Dark)Protected (Amber Vial/Dark)Prevents photolytic degradation.
Container Tightly Sealed Glass VialTightly Sealed Glass VialPrevents exposure to air and moisture.
Q2: What are the primary degradation pathways I should be aware of for this compound?

A2: Based on its chemical structure, 3-(3,4-Dimethylphenoxy)piperidine has two primary points of vulnerability: the piperidine ring and the ether linkage. The most probable degradation pathways under common laboratory and stress conditions are N-oxidation and ether hydrolysis.

G cluster_main 3-(3,4-Dimethylphenoxy)piperidine cluster_ox Oxidative Pathway cluster_hy Hydrolytic Pathway A Parent Compound B N-Oxide (Piperidine Ring Oxidation) A->B Oxidizing Agent (e.g., H₂O₂) D 3,4-Dimethylphenol A->D Acid/Base Hydrolysis (H⁺/OH⁻) E 3-Hydroxypiperidine A->E Acid/Base Hydrolysis (H⁺/OH⁻) C Ring-Opened Products (Further Oxidation) B->C [O]

Caption: Proposed primary degradation pathways.

  • Oxidative Degradation: The secondary amine of the piperidine ring can be oxidized to form an N-oxide or hydroxylamine. Further oxidation, particularly under harsh conditions, can lead to ring cleavage, forming smaller amine and alkene molecules.

  • Hydrolytic Degradation: The ether linkage connecting the phenoxy and piperidine moieties is susceptible to cleavage under strong acidic or basic conditions, especially with heat. This would yield 3,4-dimethylphenol and 3-hydroxypiperidine as the primary products.

  • Thermal Degradation: At high temperatures, the piperidine ring itself can undergo decomposition, primarily through the cleavage of the carbon-nitrogen bonds. This is typically only a concern at temperatures exceeding 100°C.

Q3: How do I set up and interpret a forced degradation study for regulatory purposes?

A3: A forced degradation or "stress testing" study is a regulatory requirement (ICH Q1A(R2)) to demonstrate the specificity of your analytical methods and to understand the degradation profile of the drug substance. The goal is to achieve 5-20% degradation of the parent compound. If you see more, the conditions are too harsh; if less, they may not be stringent enough.

Detailed Protocol for Forced Degradation Study

  • Sample Preparation: Prepare a 1 mg/mL solution of 3-(3,4-Dimethylphenoxy)piperidine in a suitable solvent like acetonitrile or methanol.

  • Stress Conditions: Expose the solution to the following conditions in parallel. Always include an unstressed control sample stored at optimal conditions.

    • Acid Hydrolysis: Add an equal volume of 0.1 M HCl. Heat at 60°C for 24 hours.

    • Base Hydrolysis: Add an equal volume of 0.1 M NaOH. Heat at 60°C for 24 hours.

    • Oxidation: Add an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Stress: Heat the solution at 70°C for 48 hours. For solid-state thermal stress, hold the powder at 105°C for 48 hours.

    • Photostability: Expose the solution and solid compound to light with an overall illumination of ≥ 1.2 million lux hours and an integrated near UV energy of ≥ 200 watt-hours/square meter, as per ICH Q1B guidelines.

  • Analysis:

    • Before analysis, neutralize the acid and base-stressed samples with an equimolar amount of base or acid, respectively.

    • Analyze all samples by a validated RP-HPLC method with both UV and Mass Spectrometry (MS) detectors.

  • Interpretation:

    • Specificity: The method is considered "stability-indicating" if the peaks for the degradation products are well-resolved from the parent compound peak.

    • Mass Balance: The sum of the parent compound and all degradation products should ideally account for 95-105% of the initial concentration. A significant loss of mass balance may suggest the formation of non-UV active or volatile degradants.

    • Pathway Elucidation: Use the mass-to-charge ratio (m/z) data from the MS detector to propose structures for the observed degradation products, which helps in mapping the degradation pathways.

References

  • Biosynce. (2025, August 25). What is the stability of piperidine? - Blog.
  • Noziere, B., et al. (2024, April 9). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. ACS Earth and Space Chemistry.
  • Archer, A. W. (n.d.). *The thermal decomposition of quaternary ammonium hydroxides. Part 5.
Optimization

identifying side products in 3-(3,4-Dimethylphenoxy)piperidine reactions

Welcome to the Technical Support Center for the synthesis and characterization of 3-(3,4-Dimethylphenoxy)piperidine . As a Senior Application Scientist, I have designed this portal to help researchers, chemists, and drug...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and characterization of 3-(3,4-Dimethylphenoxy)piperidine . As a Senior Application Scientist, I have designed this portal to help researchers, chemists, and drug development professionals troubleshoot the common pitfalls associated with the synthesis of phenoxypiperidine derivatives.

The standard synthetic route for this molecule involves a Mitsunobu reaction between 1-Boc-3-hydroxypiperidine and 3,4-dimethylphenol, followed by an acidic Boc-deprotection[1]. While this route is highly effective for generating ether linkages with clean stereochemical inversion, the secondary nature of the alcohol and the specific pKa of the phenol often lead to competing side reactions[2].

Below, you will find a mechanistic breakdown, quantitative analytical data, an FAQ troubleshooting guide, and self-validating experimental protocols to ensure high-yield synthesis and isolation.

I. Synthetic Workflow & Side Product Generation

Understanding where impurities originate is the first step in eliminating them. The Mitsunobu coupling is a redox process that inherently generates stoichiometric byproducts, while the steric hindrance of the secondary alcohol introduces the risk of elimination[3].

Workflow A 1-Boc-3-hydroxypiperidine + 3,4-Dimethylphenol B Mitsunobu Reaction (DIAD, PPh3, THF) A->B C Boc-Protected Intermediate B->C SN2 Inversion SP1 TPPO & DIAD-H2 (Reagent Waste) B->SP1 Stoichiometric SP2 Tetrahydropyridine (Elimination) B->SP2 E2 Competition D Acidic Deprotection (TFA or HCl) C->D E 3-(3,4-Dimethylphenoxy) piperidine D->E 100% Conversion SP3 Incomplete Deprotection D->SP3 Partial Rxn

Fig 1. Synthesis workflow of 3-(3,4-Dimethylphenoxy)piperidine and side product origins.

II. Quantitative Analytical Signatures

To rapidly identify your target and differentiate it from side products, use the following LC-MS (ESI+) and NMR reference data.

Compound / Side ProductFormulaExact MassLC-MS [M+H]⁺Key ¹H NMR Signatures (CDCl₃)
Target Product C₁₃H₁₉NO205.15206.2 6.7-7.0 ppm (3H, Ar-H), 4.2 ppm (1H, m, O-CH)
Boc-Intermediate C₁₈H₂₇NO₃305.20306.2 (328.2 Na⁺)1.45 ppm (9H, s, Boc), 4.3 ppm (1H, m, O-CH)
TPPO (Byproduct) C₁₈H₁₅OP278.09279.1 7.4-7.7 ppm (15H, m, P-Ar-H)
DIAD-H₂ (Byproduct) C₈H₁₆N₂O₄204.11205.1 4.9 ppm (2H, m, CH-isopropyl), 6.2 ppm (NH)
Elimination Product C₁₀H₁₇NO₂183.13184.1 5.8-5.9 ppm (2H, m, alkene CH=CH)

III. Troubleshooting Guide & FAQs

Q1: My LC-MS shows a massive, broad peak at m/z 279.1 that co-elutes with my Boc-protected intermediate. How do I remove it? Expert Insight: You are observing Triphenylphosphine oxide (TPPO)[3]. TPPO is notoriously difficult to separate from moderately polar ethers via normal-phase silica gel chromatography. Solution: Do not waste time trying to achieve baseline separation at the Boc-protected stage. Carry the slightly impure mixture forward to the deprotection step. Once the Boc group is removed, your target molecule becomes a basic amine. You can easily separate the neutral TPPO from your target using a simple acid-base liquid-liquid extraction (detailed in the protocol below).

Q2: I am seeing a peak at m/z 184.1 and my yield is low. What is happening mechanistically? Expert Insight: This is the elimination side product (1-Boc-1,2,5,6-tetrahydropyridine). The Mitsunobu reaction proceeds via an alkoxyphosphonium intermediate. Because 3-hydroxypiperidine is a secondary alcohol, it is sterically hindered. If the nucleophile (3,4-dimethylphenol) is slow to attack via S_N2, the basic azodicarboxylate anion will act as a Brønsted base, abstracting a neighboring proton and triggering an E2 elimination[2]. Solution: Ensure your reaction is kept strictly at 0 °C during the addition of DIAD to stabilize the betaine intermediate. You can also try switching to a more sterically forgiving phosphine/azodicarboxylate pair, or use a slightly more acidic phenol equivalent if applicable.

Mechanism N1 Alkoxyphosphonium Intermediate N2 Phenoxide Attack (S_N2 Pathway) N1->N2 Favored at Low Temp N3 Base Abstraction (E2 Pathway) N1->N3 Favored by Sterics/Heat N4 Target Ether (Inverted Stereocenter) N2->N4 N5 Tetrahydropyridine (Elimination Side Product) N3->N5

Fig 2. Mechanistic divergence of the alkoxyphosphonium intermediate.

Q3: I am getting N-arylation instead of O-arylation. Expert Insight: This indicates that your piperidine nitrogen was unprotected. The secondary amine of the piperidine ring is highly nucleophilic and will readily participate in side reactions. Solution: You must use 1-Boc-3-hydroxypiperidine[4]. The tert-butyloxycarbonyl (Boc) group completely shields the nitrogen, ensuring the reaction occurs exclusively at the hydroxyl group.

Q4: After deprotection, my NMR shows broad peaks and my mass is off by ~114 Da. Expert Insight: You are likely observing the Trifluoroacetate (TFA) salt of your product. Acidic deprotection protonates the piperidine nitrogen, forming a salt with the conjugate acid. Solution: Perform a basic workup. Quench the deprotection reaction with saturated aqueous NaHCO₃ or 1M NaOH until the pH is > 10, then extract with dichloromethane (DCM) to isolate the free base.

IV. Self-Validating Experimental Protocols

The following protocols are designed to be self-validating; the purification strategy inherently uses the chemical properties of the target to filter out the specific side products discussed above.

Protocol A: Mitsunobu Coupling
  • Preparation: In a flame-dried round-bottom flask under inert atmosphere (N₂ or Ar), dissolve 1-Boc-3-hydroxypiperidine (1.0 equiv, 10 mmol) and 3,4-dimethylphenol (1.1 equiv, 11 mmol) in anhydrous THF (0.2 M).

  • Phosphine Addition: Add Triphenylphosphine (PPh₃) (1.2 equiv, 12 mmol) to the stirring solution.

  • Temperature Control (Critical): Cool the reaction mixture to exactly 0 °C using an ice-water bath. Causality: This suppresses the E2 elimination side reaction.

  • Activation: Add Diisopropyl azodicarboxylate (DIAD) (1.2 equiv, 12 mmol) dropwise over 15 minutes. The solution will turn pale yellow.

  • Propagation: Allow the reaction to slowly warm to room temperature and stir for 16 hours.

  • Validation Check: Run a TLC (Hexanes:EtOAc 4:1). The Boc-protected product should appear as a new UV-active spot. Do not worry if it co-elutes with TPPO.

  • Workup: Concentrate the mixture under reduced pressure and pass it through a short silica plug to remove highly polar baseline impurities.

Protocol B: Deprotection and Acid-Base Purification
  • Deprotection: Dissolve the crude Boc-protected intermediate in DCM (0.1 M). Add Trifluoroacetic acid (TFA) (10 equiv) at 0 °C. Stir at room temperature for 2 hours.

  • Validation Check: LC-MS should show the disappearance of m/z 306.2 and the appearance of m/z 206.2.

  • Acid-Base Extraction (The Purification Engine):

    • Concentrate the reaction mixture to remove excess TFA.

    • Dissolve the residue in DCM and add 1M HCl (aqueous). Causality: Your target molecule is now a water-soluble hydrochloride salt. TPPO, DIAD-H₂, and elimination byproducts remain neutral and organic-soluble.

    • Separate the layers. Discard the organic layer (which contains the TPPO and organic impurities).

    • Wash the aqueous layer once more with clean DCM to ensure complete removal of TPPO.

    • Basification: Cool the aqueous layer and slowly add 2M NaOH until pH > 10. Causality: The target molecule is converted back to its neutral free-base form, making it insoluble in water.

    • Extract the aqueous layer 3x with DCM.

    • Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield pure 3-(3,4-Dimethylphenoxy)piperidine.

V. References

  • Discovery of Potent, Selective, Orally Bioavailable Stearoyl-CoA Desaturase 1 Inhibitors | Journal of Medicinal Chemistry - ACS Publications. ACS. Available at:[Link]

  • Mitsunobu reaction - Wikipedia. Wikipedia. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Dealing with Emulsion During Workup of Piperidine Synthesis

As a Senior Application Scientist, this guide is designed to provide you with in-depth, field-proven insights into the common yet frustrating issue of emulsion formation during the workup of piperidine synthesis. This do...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, this guide is designed to provide you with in-depth, field-proven insights into the common yet frustrating issue of emulsion formation during the workup of piperidine synthesis. This document moves beyond simple procedural lists to explain the underlying chemical principles and provide a logical, systematic approach to both prevention and resolution.

Frequently Asked Questions (FAQs)

Q1: What exactly is an emulsion and why is it forming in my piperidine workup?

An emulsion is a stable mixture of two immiscible liquids, like an organic solvent and an aqueous solution, that appears as a cloudy or milky layer between the two phases.[1][2] It forms when one liquid disperses into the other as fine droplets.[3] This dispersion is often stabilized by a third component acting as an emulsifying agent, which reduces the interfacial tension between the two liquids.[4]

In piperidine synthesis, especially following methods like reductive amination, several factors can create these stable emulsions:

  • Surfactant-like Byproducts: Reaction byproducts or even the piperidine product itself (especially at certain pH values) can possess amphiphilic properties, acting as surfactants that stabilize the oil-water interface.[1][2]

  • High-Shear Mixing: Vigorous shaking of the separatory funnel provides the energy to break down the liquids into very fine droplets, which are slow to coalesce.[2][3]

  • pH of the Aqueous Phase: Piperidines are basic. The pH during an aqueous workup is critical. At certain pH levels, partially soluble species can accumulate at the interface and stabilize emulsions.[2][5] Adjusting the pH can alter the solubility of these compounds and destabilize the emulsion.[2][6]

  • Presence of Particulate Matter: Finely divided solid impurities can also stabilize emulsions in a process known as Pickering stabilization.[2]

Q2: Can my choice of organic solvent make emulsion formation more likely?

Absolutely. Some solvents are notoriously more prone to forming stable emulsions than others. Chlorinated solvents like dichloromethane (DCM) are well-known for causing emulsions, particularly when extracting from basic aqueous solutions.[1][7] If you consistently encounter issues, consider switching to a solvent less prone to emulsion formation, such as ethyl acetate or certain ethers.[1]

Q3: What is the first and simplest thing I should do if an emulsion forms?

The most straightforward initial step is to simply wait.[1] Allow the separatory funnel to stand undisturbed in a ring stand for 15-30 minutes.[1] Gravity alone is often sufficient to break a weak emulsion. Gently swirling the funnel or tapping the side of the glass can sometimes help to accelerate the coalescence of the dispersed droplets.[1][8][9]

Q4: How does adding brine ("salting out") work to break an emulsion?

"Salting out" involves adding a saturated aqueous solution of sodium chloride (brine) to the emulsion.[1][10][11] This dramatically increases the ionic strength of the aqueous layer.[1][10][12] This has two primary effects:

  • Reduces Solubility: It decreases the solubility of organic components (including your piperidine product and any organic emulsifiers) in the aqueous phase, forcing them into the organic layer.[6][12][13]

  • Destabilizes the Interface: The high concentration of ions disrupts the forces that stabilize the dispersed droplets, promoting their coalescence.[10]

This technique is one of the most common and effective methods for breaking emulsions in organic synthesis.[12]

Troubleshooting Guide for Emulsion Resolution

When faced with a persistent emulsion, a systematic approach is key. The following decision tree and summary table provide a logical workflow for troubleshooting.

Emulsion Troubleshooting Workflow

G start Emulsion Observed wait Wait 15-30 min (Gentle Swirl/Tap) start->wait check1 Emulsion Resolved? wait->check1 salt Add Saturated Brine ('Salting Out') check1->salt No end Layers Separated check1->end Yes check2 Emulsion Resolved? salt->check2 ph Adjust pH (Add dil. Acid/Base) check2->ph No check2->end Yes check3 Emulsion Resolved? ph->check3 filter Filter through Celite® or Glass Wool check3->filter No check3->end Yes check4 Emulsion Resolved? filter->check4 centrifuge Centrifuge check4->centrifuge No check4->end Yes centrifuge->end fail Consider Alternative Workup Strategy (e.g., SPE, Solvent Change) centrifuge->fail If persists

Caption: Decision tree for troubleshooting emulsion formation.

Summary of Emulsion Breaking Techniques
MethodPrinciple of ActionSpeed of ActionAdvantagesPotential Drawbacks/Considerations
Patience Gravity-induced coalescence of droplets.Very SlowNo reagent addition required; simplest method.Ineffective for stable emulsions.[1]
Salting Out (Brine) Increases aqueous phase ionic strength, reducing organic solubility.[10][12]ModerateHighly effective for many common emulsions; inexpensive.[12]May not work for highly stable emulsions; introduces salt.
pH Adjustment Alters the solubility and surfactant properties of components (especially amines/acids).[6][9]ModerateCan be very effective if the emulsion is stabilized by pH-sensitive compounds.[2]Risk of product degradation if pH is shifted too drastically; requires careful addition.
Solvent Addition Changes the polarity and density of the organic phase to disrupt the emulsion.[10]ModerateCan be effective if the solvent choice is the root cause.Increases total volume; may complicate solvent removal.
Filtration Physical separation of the layers or removal of the emulsified interface.[10]Moderate to FastEffective for emulsions stabilized by particulate matter.Can be slow; potential for product loss on the filter medium.
Centrifugation Applies strong mechanical force to accelerate the separation of phases based on density.[14][15]FastHighly effective for even very stubborn or fine emulsions.[8][16]Requires access to a centrifuge; may not be practical for very large volumes.
Gentle Heating Reduces viscosity and can facilitate phase separation.[6]ModerateCan be a simple solution if accessible.Risk of product degradation or solvent boiling; must be used with extreme caution.

Detailed Experimental Protocols

Protocol 1: Preventative Measures - Gentle Mixing

Prevention is always the best strategy.[3][10]

  • Combine the organic and aqueous layers in the separatory funnel.

  • Stopper the funnel and, instead of shaking vigorously, gently and slowly invert the funnel 5-10 times.

  • Vent the funnel after each inversion, especially if a bicarbonate wash is being performed, to release any pressure buildup.

  • This method minimizes the input of high-shear energy, reducing the formation of fine droplets that lead to stable emulsions.[10]

Protocol 2: Salting Out with Brine

Use this protocol when a significant emulsion forms and does not break after 20-30 minutes of standing.[1]

  • To the separatory funnel containing the emulsion, add a volume of saturated NaCl solution (brine) equal to approximately 10-20% of the total liquid volume.[1]

  • Gently swirl the funnel or invert it slowly a few times to mix the brine without worsening the emulsion.[1]

  • Allow the funnel to stand for another 15 minutes and observe.

  • If the emulsion breaks or significantly reduces, proceed with the separation of the layers.

Protocol 3: pH Adjustment

This technique is particularly useful when working with basic products like piperidines.

  • If the aqueous phase is basic (e.g., after a NaHCO₃ or NaOH wash), try adding dilute HCl dropwise with gentle swirling to slightly lower the pH.

  • If the aqueous phase is acidic, add a dilute base (e.g., 1M NaOH) dropwise.

  • The goal is to change the protonation state of the species at the interface, thereby altering their solubility and breaking the emulsion.[6][9] Be mindful of your target molecule's stability and desired layer (e.g., keep the piperidine as the free base in the organic layer or as the salt in the aqueous layer).

Protocol 4: Filtration through a Drying Agent or Filter Aid

This method physically disrupts the emulsion.

  • In a Büchner or Hirsch funnel, place a piece of filter paper.

  • Add a 1-2 cm layer of a drying agent like anhydrous sodium sulfate or a filter aid like Celite®.

  • Wet the pad with the organic solvent being used in the extraction.

  • Pour the entire contents of the separatory funnel (both layers and the emulsion) through the prepared pad. The sodium sulfate helps to bind water, aiding in the coalescence of droplets, while Celite provides a high-surface-area medium to break the emulsion.[8]

  • Collect the filtrate in a clean flask and transfer it back to the separatory funnel to separate the now distinct layers.

Protocol 5: Centrifugation

This is often a last-resort but highly effective method for small to moderate-scale reactions.[8]

  • Carefully transfer the emulsion and both phases into appropriately sized centrifuge tubes.

  • Ensure the tubes are balanced by placing them opposite each other in the centrifuge rotor.[17]

  • Centrifuge the mixture for 5-10 minutes at a moderate speed (e.g., 2000-4000 rpm). The centrifugal force will accelerate the separation of the denser and less dense phases.[14][18][19]

  • After centrifugation, carefully pipette the separated layers from the tubes.[16]

Mechanism of Emulsion Formation

G Surfactant-like molecules (e.g., byproducts) align at the oil-water interface, reducing interfacial tension and preventing droplets from coalescing. cluster_water Aqueous Phase cluster_oil Organic Phase cluster_droplet Stabilized Droplet W1 H₂O W2 H₂O W3 H₂O O1 Solvent O2 Solvent O3 Solvent S1 center Organic (Dispersed) S1->center S2 S2->center S3 S3->center S4 S4->center S5 S5->center S6 S6->center S7 S7->center S8 S8->center

Caption: Mechanism of emulsion stabilization by surfactant-like molecules.

References

  • Biotage. (2023, January 17). Tackling emulsions just got easier. [Link]

  • LCGC International. (2025, November 26). Tips for Troubleshooting Liquid–Liquid Extractions. [Link]

  • Spectro Scientific. Emulsion Breaking Techniques for Oil in Water Solvent Extractions. [Link]

  • YouTube. (2024, February 25). Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques. [Link]

  • LCGC International. (2023, August 1). Enhancing Extractions by Salting Out. [Link]

  • AZoM. (2018, May 17). Techniques for Emulsion Breaking for Oil in Water Solvent Extractions. [Link]

  • ResearchGate. (2014, November 7). How to break an emulsion during liquid liquid extraction when you need the aqueous phase afterwards?[Link]

  • ResearchGate. (2014, December 29). Can you give me natural compounds that can be used for breaking water in oil emulsion?[Link]

  • Quora. (2018, June 3). How does adding a salt (such as sodium chloride) help to break an emulsion?[Link]

  • University of Rochester, Department of Chemistry. How To: Manage an Emulsion. [Link]

  • Reddit. (2018, February 9). Breaking emulsions : r/chemistry. [Link]

  • Medikabazaar. (2024, July 24). Understanding Centrifugation: Definition, Principle and Process. [Link]

  • MedSolut. (2022, May 5). Separation of Mixtures by Centrifugation: Complete Guide. [Link]

  • Pharmaguideline. Objectives, Principle and Applications of Centrifugation. [Link]

  • Longdom Publishing. Principle, Applications and Types of Centrifugation. [Link]

  • Chemistry LibreTexts. (2023, January 29). Salting Out. [Link]

  • Corning. Centrifugation: Lab Techniques, Examples and Types. [Link]

  • Sciencemadness.org. A Mild, Pyridine-Borane-Based Reductive Amination Protocol. [Link]

  • Chemistry LibreTexts. (2020, August 11). 4.7: Reaction Work-Ups. [Link]

  • Unknown Source. Emulsions Emulsion is a thermodynamically unstable disperse system consisting of two immiscible liquids, one of which is distri.
  • UBIRA ETheses. Mechanistic understanding of emulsion formation during processing. [Link]

  • Elveflow. (2024, March 27). Microfluidic pH control and particle synthesis in double emulsions. [Link]

  • ResearchGate. Role of pH and cations on emulsion formation and stability of crude oils. [Link]

  • ResearchGate. Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. [Link]

  • PubMed. (2020, September 1). New Low-Energy Method for Nanoemulsion Formation: pH Regulation Based on Fatty Acid/Amine Complexes. [Link]

  • Reddit. (2024, October 24). Reductive amination of piperazine : r/OrganicChemistry. [Link]

  • Semantic Scholar. Direct reductive amination of aldehyde bisulfite adducts induced by 2-picoline borane: application to the synthesis of a DPP-IV inhibitor. [Link]

  • ResearchGate. Breaking of a cationic amine oil-in-water emulsion by pH increasing: Rheological monitoring to modelize asphalt emulsion rupture. [Link]

  • Biolin Scientific. (2024, June 11). How emulsions form and break?[Link]

  • Wiley-VCH. 1 Emulsion Formation, Stability, and Rheology. [Link]

  • BSEE.gov. The physics and chemistry of emulsions. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis of Substituted Phenoxypiperidine Bioactivity: Scaffold Versatility in Modern Drug Discovery

Executive Summary In modern medicinal chemistry, the pursuit of optimal pharmacokinetic (PK) and pharmacodynamic (PD) profiles frequently necessitates the abandonment of historical pharmacophores in favor of conformation...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the pursuit of optimal pharmacokinetic (PK) and pharmacodynamic (PD) profiles frequently necessitates the abandonment of historical pharmacophores in favor of conformationally restricted, metabolically stable scaffolds. The substituted phenoxypiperidine core has emerged as a highly versatile, privileged structure across multiple therapeutic areas.

By replacing flexible aliphatic linkers or liability-prone heterocycles (such as imidazoles), the phenoxypiperidine scaffold offers precise spatial geometry and tunable electronic properties. This guide provides an objective, data-driven comparative analysis of substituted phenoxypiperidines against alternative scaffolds across three distinct biological targets: Central Nervous System (CNS) receptors, metabolic enzymes, and oncogenic protein-protein interactions (PPIs).

CNS Targets: Histamine H3 Receptor Antagonism

The Mechanistic Rationale

Historically, Histamine H3 receptor antagonists relied heavily on an imidazole ring to mimic the endogenous ligand, histamine. However, as an application scientist evaluating clinical viability, the causality of imidazole-induced failures is clear: the unhindered nitrogen of the imidazole ring chelates the heme iron of Cytochrome P450 (CYP450) enzymes, leading to severe drug-drug interactions and poor blood-brain barrier (BBB) penetration [1].

Transitioning to a 4-phenoxypiperidine core acts as a conformationally restricted version of the 3-amino-1-propanol moiety. The rigid piperidine ring locks the ether-linked phenoxy group into a highly favorable binding geometry, stripping away the CYP450 liability while maintaining sub-nanomolar receptor affinity [1].

Performance Comparison: Phenoxypiperidines vs. Imidazole Ligands
Compound ClassRepresentative LigandH3 Receptor Affinity (pKi)CYP450 Inhibition LiabilityBBB Penetration
Imidazole-based Thioperamide8.4High (Chelates Heme Iron)Poor to Moderate
Flexible Non-Imidazole 3-amino-1-propanol analogs6.5 - 7.2LowModerate
Phenoxypiperidine Compound 13g (N-isopropyl)8.6 Low Excellent

Data supported by Dvorak et al., 2005 [1].

Experimental Protocol: Radioligand Competitive Binding Assay

To validate the binding affinity of phenoxypiperidine analogs, a self-validating radioligand displacement assay is required.

Step-by-Step Methodology:

  • Membrane Preparation: Isolate membranes from HEK293 cells stably expressing the recombinant human H3 receptor. Resuspend in assay buffer (50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Ligand Incubation: In a 96-well plate, combine 50 µg of membrane protein, 1 nM of [3H] -N- α -methylhistamine (radioligand), and varying concentrations of the phenoxypiperidine test compound (10 pM to 10 µM).

  • Equilibration: Incubate the mixture at 25°C for 60 minutes to reach steady-state equilibrium.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (to reduce non-specific binding).

  • Quantification: Wash filters three times with ice-cold buffer, dry, and measure retained radioactivity using liquid scintillation counting.

  • Validation Checkpoint: Include 10 µM thioperamide as a positive control to define non-specific binding. A Z-factor >0.7 must be achieved to confirm assay robustness and validate the calculated IC50​ / Ki​ values.

H3_Assay N1 Membrane Preparation (Recombinant H3) N2 Radioligand Addition ([3H]-N-alpha-methylhistamine) N1->N2 N3 Ligand Incubation (Competitive Binding) N2->N3 N4 Rapid Filtration (GF/B Filters) N3->N4 N5 Liquid Scintillation Counting N4->N5

Workflow for H3 receptor radioligand competitive binding assay.

Metabolic Targets: Stearoyl-CoA Desaturase 1 (SCD1) Inhibition

The Mechanistic Rationale

SCD1 is a critical endoplasmic reticulum enzyme that catalyzes the synthesis of monounsaturated fatty acids (e.g., oleoyl-CoA) from saturated fatty acids (e.g., stearoyl-CoA). Inhibition of SCD1 is a validated strategy for treating metabolic disorders and certain cancers [2].

Early SCD1 inhibitors utilized thiazole or unsubstituted piperazine scaffolds, which suffered from rapid oxidative metabolism in the liver. The introduction of a halogen-substituted phenoxypiperidine (specifically ortho-halogenation, such as 2-chloro or 2-fluoro) provides immense steric bulk and electron-withdrawing effects. This structural modification physically blocks the primary sites of oxidative metabolism by liver microsomes, dramatically extending the compound's half-life while retaining single-digit nanomolar potency [2].

Performance Comparison: Phenoxypiperidines vs. Early Scaffolds
Scaffold TypeSubstitutionMouse SCD1 IC50 (nM)Human SCD1 IC50 (nM)Microsomal Stability (T1/2, min)
Thiazole-based N/A1528< 10
Phenoxypiperidine Unsubstituted121815
Phenoxypiperidine 2-Fluoro41145
Phenoxypiperidine 2-Chloro (Lead) < 2 8 > 120

Data supported by Liu et al., 2007 [2].

Experimental Protocol: In Vitro SCD1 Enzymatic Conversion Assay

To prove target engagement, the intracellular conversion of saturated to monounsaturated lipids must be quantified.

Step-by-Step Methodology:

  • Cell Culture & Treatment: Seed HepG2 cells in 6-well plates. Treat with the phenoxypiperidine inhibitor (0.1 nM to 1 µM) for 2 hours in serum-free media.

  • Tracer Addition: Spike the media with 1 µCi of [14C] -stearic acid complexed with 0.1% BSA. Incubate for 4 hours at 37°C.

  • Lipid Extraction: Wash cells with cold PBS and extract total lipids using the Bligh-Dyer method (Chloroform:Methanol:Water).

  • Saponification & Methylation: Saponify the lipid extract with 10% methanolic KOH, followed by esterification using boron trifluoride-methanol to generate fatty acid methyl esters (FAMEs).

  • Separation & Detection: Resolve the saturated and monounsaturated FAMEs via argentation Thin-Layer Chromatography (AgNO3-TLC). Quantify the [14C] -oleic acid to [14C] -stearic acid ratio via phosphorimaging.

  • Validation Checkpoint: Perform a parallel CellTiter-Glo viability assay. Confirm that cell viability remains >90% at the highest inhibitor concentration to ensure the reduction in desaturation is due to true SCD1 inhibition, not cytotoxicity.

SCD1_Pathway Substrate Saturated Fatty Acid (Stearoyl-CoA) Enzyme SCD1 Enzyme (Endoplasmic Reticulum) Substrate->Enzyme Product Monounsaturated Fatty Acid (Oleoyl-CoA) Enzyme->Product Inhibitor Phenoxypiperidine Inhibitor Inhibitor->Enzyme Active Site Blockade

Stearoyl-CoA Desaturase 1 (SCD1) lipid metabolism pathway and targeted inhibition.

Oncology Targets: β-Catenin/BCL9 PPI Inhibition

The Mechanistic Rationale

Hyperactive Wnt/β-catenin signaling is a hallmark of numerous cancers. The interaction between β-catenin and its transcriptional co-activator BCL9 is mediated by a large, shallow alpha-helical binding interface (the HD2 domain). Disrupting protein-protein interactions (PPIs) with small molecules is notoriously difficult due to the lack of deep binding pockets [3].

While peptidomimetics can disrupt this PPI, they suffer from poor cellular permeability and rapid proteolytic degradation. The discovery of 1-benzoyl 4-phenoxypiperidines (e.g., ZL3138) revolutionized this space. The spatial arrangement of the phenoxy and benzoyl groups across the rigid piperidine core perfectly mimics the critical hydrophobic residues of the BCL9 alpha-helix. This allows the small molecule to competitively occupy the β-catenin surface, achieving high selectivity over the structurally similar β-catenin/E-cadherin interaction [3].

Performance Comparison: Phenoxypiperidines vs. Peptidomimetics
Inhibitor ClassCompoundβ-Catenin/BCL9 Ki (µM)Selectivity over E-cadherinCellular Permeability
Peptidomimetic SAH-BCL90.45ModeratePoor
Spiro-cyclic Analog 2> 50N/AGood
Phenoxypiperidine ZL3138 0.96 > 50-fold Excellent

Data supported by Li et al., 2021 [3].

Experimental Protocol: AlphaScreen Competitive Inhibition Assay

To quantify the disruption of the β-catenin/BCL9 PPI, a highly sensitive, proximity-based AlphaScreen assay is utilized.

Step-by-Step Methodology:

  • Reagent Preparation: Purify recombinant His-tagged β-catenin and synthesize biotinylated BCL9-HD2 peptide.

  • Complex Formation: In a 384-well OptiPlate, incubate 20 nM His-β-catenin and 10 nM biotin-BCL9 with varying concentrations of the phenoxypiperidine inhibitor in assay buffer (25 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4) for 30 minutes.

  • Bead Addition: Under subdued lighting, add 10 µg/mL of Streptavidin-coated Donor beads and Ni-NTA-coated Acceptor beads. Incubate for 1 hour at room temperature in the dark.

  • Signal Detection: Excite the plate at 680 nm using a microplate reader. If the PPI is intact, singlet oxygen transfers from the Donor to the Acceptor bead, emitting light at 520-620 nm. The phenoxypiperidine inhibitor will cause a dose-dependent decrease in luminescence.

  • Validation Checkpoint: Perform a "Hook Effect" assessment prior to screening by titrating both the protein and bead concentrations. Ensure the assay is operating strictly within the linear dynamic range to prevent false-positive inhibition readouts.

Wnt_PPI Wnt Wnt Signaling Activation BetaCat β-Catenin Accumulation Wnt->BetaCat BCL9 BCL9 Co-activator BetaCat->BCL9 PPI Transcription Oncogenic Transcription BCL9->Transcription ZL3138 ZL3138 (Phenoxypiperidine) ZL3138->BetaCat Disrupts PPI

Disruption of the Wnt/β-Catenin and BCL9 protein-protein interaction by ZL3138.

Conclusion

The substituted phenoxypiperidine scaffold represents a masterclass in rational drug design. By leveraging the conformational rigidity of the piperidine ring and the tunable steric/electronic profile of the phenoxy group, medicinal chemists can engineer molecules that overcome the historical limitations of earlier pharmacophores. Whether circumventing CYP450 liabilities in CNS drugs, blocking oxidative metabolism in metabolic inhibitors, or mimicking alpha-helices to disrupt oncogenic PPIs, the phenoxypiperidine core remains a highly reliable, self-validating engine for therapeutic discovery.

References

  • Title: 4-Phenoxypiperidines: Potent, Conformationally Restricted, Non-Imidazole Histamine H3 Antagonists Source: Journal of Medicinal Chemistry (2005) URL: [Link]

  • Title: Discovery of Potent, Selective, Orally Bioavailable Stearoyl-CoA Desaturase 1 Inhibitors Source: Journal of Medicinal Chemistry (2007) URL: [Link]

  • Title: Discovery of 1-Benzoyl 4-Phenoxypiperidines as Small-Molecule Inhibitors of the β-Catenin/B-Cell Lymphoma 9 Protein-Protein Interaction Source: Journal of Medicinal Chemistry (2021) URL: [Link]

Comparative

A Methodological Guide to Establishing In-Vitro In-Vivo Correlation (IVIVC) for Novel Piperidine Derivatives: A Case Study with 3-(3,4-Dimethylphenoxy)piperidine

Introduction The piperidine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its prevalence in a wide array of clinically successful drugs and bioactive molecules.[1][2] Its s...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The piperidine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its prevalence in a wide array of clinically successful drugs and bioactive molecules.[1][2] Its structural and physicochemical properties—such as chemical stability, modulation of lipophilicity, and favorable pharmacokinetic profiles—make it a highly attractive moiety for drug design.[1] 3-(3,4-Dimethylphenoxy)piperidine represents a key exemplar of this structural class, serving as a foundational intermediate for compounds targeting a range of biological systems.[3]

As drug development programs advance, establishing a predictive relationship between a drug's in-vitro properties and its in-vivo performance becomes paramount. This relationship, known as an In-Vitro In-Vivo Correlation (IVIVC), is a predictive mathematical model that connects in-vitro drug release data with in-vivo pharmacokinetic responses.[4][5] The U.S. Food and Drug Administration (FDA) and other regulatory bodies strongly encourage the development of IVIVC models, particularly for modified-release dosage forms.[6][7][8] A robust IVIVC can streamline formulation development, justify biowaivers, reduce the need for extensive human bioequivalence studies, and serve as a critical quality control tool throughout a product's lifecycle.[5][7][9]

This guide provides a comprehensive, methodological framework for establishing a Level A IVIVC for a novel compound, using 3-(3,4-Dimethylphenoxy)piperidine as a working example. We will detail the necessary in-vitro characterization, the design of dispositive in-vivo pharmacokinetic studies, and the mathematical modeling required to forge a reliable predictive correlation.

Pillar 1: Foundational Principles of IVIVC

An IVIVC is built on the principle that the rate-limiting step for a drug's appearance in systemic circulation is its release from the dosage form and subsequent dissolution.[4] For many compounds, particularly those belonging to the Biopharmaceutics Classification System (BCS) Class 2 (low solubility, high permeability), dissolution is indeed the bottleneck for absorption.[4]

The FDA categorizes IVIVCs into three main levels:

  • Level A Correlation: This is the highest and most useful level of correlation. It represents a point-to-point relationship between the in-vitro dissolution rate and the in-vivo absorption rate. A validated Level A model can predict the entire in-vivo plasma concentration-time profile from in-vitro dissolution data.[4][9][10]

  • Level B Correlation: This approach uses statistical moment analysis to compare the mean in-vitro dissolution time with the mean in-vivo residence time. It is not a point-to-point correlation and is less predictive.[4][5]

  • Level C Correlation: This relates a single point from the dissolution profile (e.g., percentage dissolved at a specific time) to a single pharmacokinetic parameter (e.g., AUC or Cmax). Its predictive power is limited.[5]

This guide focuses exclusively on establishing a scientifically rigorous and regulatory-acceptable Level A correlation.

cluster_0 In-Vitro Environment cluster_1 In-Vivo Environment DosageForm Dosage Form (e.g., Tablet) Dissolution Drug Dissolution (% Released) DosageForm->Dissolution Dissolution Apparatus Absorption Drug Absorption (% Absorbed) Dissolution->Absorption IVIVC (Correlation Model) Plasma Plasma Concentration (ng/mL) Absorption->Plasma Distribution & Elimination cluster_IV In-Vitro Workflow cluster_PK In-Vivo Workflow cluster_Model IVIVC Modeling Workflow iv_start Formulation Development (Slow, Med, Fast) iv_diss Biorelevant Dissolution Testing iv_start->iv_diss iv_data In-Vitro Data % Dissolved vs. Time iv_diss->iv_data corr Correlation Plot & Model Fitting iv_data:f0->corr pk_start Animal PK Study (Crossover Design) pk_bio LC-MS/MS Bioanalysis pk_start->pk_bio pk_data In-Vivo Data Plasma Conc. vs. Time pk_bio->pk_data decon Deconvolution (e.g., Wagner-Nelson) pk_data:f0->decon absorb_data In-Vivo Absorption % Absorbed vs. Time decon->absorb_data absorb_data->corr model Level A IVIVC Model (Predictive Equation) corr->model

Caption: Experimental and computational workflow for establishing a Level A IVIVC.

Methodology:

  • Deconvolution: Apply a deconvolution method (e.g., Wagner-Nelson or Loo-Riegelman) to the mean plasma concentration-time data for each formulation. [10]This mathematical process estimates the cumulative fraction of drug absorbed in-vivo over time.

  • Correlation Plot: For each formulation, create a plot of the mean percentage of drug dissolved in-vitro (Y-axis) versus the mean percentage of drug absorbed in-vivo (X-axis) at each corresponding time point.

  • Model Fitting: Fit a linear regression model to the combined data from all three formulations. The goal is to obtain a single, robust correlation that describes the relationship across different release rates.

  • Model Validation: Evaluate the predictability of the model by calculating the internal prediction error. This is done by using the in-vitro dissolution data and the regression equation to predict the in-vivo absorption profiles and comparing them to the actual observed profiles. [9][10]The average absolute percent prediction error for Cmax and AUC should ideally be less than 10-15% for the model to be considered valid and predictive.

Conclusion

This guide outlines a rigorous, scientifically-grounded framework for establishing a Level A in-vitro in-vivo correlation for 3-(3,4-Dimethylphenoxy)piperidine, a representative member of the valuable piperidine class of compounds. By integrating biorelevant in-vitro assays with carefully designed in-vivo pharmacokinetic studies, it is possible to build a predictive mathematical model that significantly enhances the efficiency of drug development. [7]An established IVIVC is not merely an academic exercise; it is a powerful tool that accelerates formulation optimization, supports regulatory submissions, and ensures product quality and consistency, ultimately de-risking the path to clinical and commercial success. [6][11]

References

  • In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals. World Journal of Advanced Research and Reviews.
  • CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC) in Drug Development. Premier Consulting.
  • Lu, Y., Kim, S., & Park, K. (2011). In vitro-In vivo Correlation: Perspectives on Model Development. International Journal of Pharmaceutics. [Link]

  • In Vitro–In Vivo Correlation (IVIVC): A Strategic Tool in Drug Development. Walsh Medical Media. [Link]

  • FDA. (1997). Extended Release Oral Dosage Forms: Development, Evaluation, and Application of In Vitro/In Vivo Correlations. U.S. Food and Drug Administration. [Link]

  • FDA. (1997). Guidance for Industry - Extended Release Oral Dosage Forms: Development, Evaluation, and Application of In Vitro/In Vivo Correlations. U.S. Food and Drug Administration. [Link]

  • Cardot, J. M., & Davit, B. (2012). In Vitro–In Vivo Correlation: Importance of Dissolution in IVIVC. Dissolution Technologies. [Link]

  • Mitch, C. H., et al. (1993). 3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines: opioid antagonists with potent anorectant activity. Journal of Medicinal Chemistry. [Link]

  • Application of in vitro Drug Metabolism Studies in Chemical Structure Optimization for the Treatment of Fibrodysplasia Ossificans Progressiva (FOP). Frontiers in Chemistry. [Link]

  • Liu, S. S., et al. (2001). ADL 8-2698, a trans-3,4-dimethyl-4-(3-hydroxyphenyl) piperidine, prevents gastrointestinal effects of intravenous morphine without affecting analgesia. Clinical Pharmacology & Therapeutics. [Link]

  • Posa, R., et al. (2006). Elucidation of the bioactive conformation of the N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine class of mu-opioid receptor antagonists. Journal of Medicinal Chemistry. [Link]

  • Zimmerman, D. M., et al. (1994). Discovery of a potent, peripherally selective trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine opioid antagonist for the treatment of gastrointestinal motility disorders. Journal of Medicinal Chemistry. [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2012). In Vitro–In Vivo Correlation: Shades on Some Non-Conventional Dosage Forms. Journal of Developing Drugs. [Link]

  • Ilom, H., et al. (2021). In Vitro–In Vivo Correlation in Dermal Delivery: The Role of Excipients. Pharmaceutics. [Link]

  • Saeedi, S., et al. (2025). (phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonist in vitro tool compounds. ChemRxiv. [Link]

  • Saeedi, S., et al. (2025). Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonist in vitro tool compounds. ChemRxiv. [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]

  • Synthesis and in vivo anti-ulcer evaluation of some novel piperidine linked dihydropyrimidinone derivatives. ResearchGate. [Link]

  • Dube, P. N., et al. (2016). Synthesis, in Vitro, and in Vivo Biological Evaluation and Molecular Docking Analysis of Novel 3-(3-oxo-substitutedphenyl-3-)4-(2-(piperidinyl)ethoxy)phenyl)propyl)-2H-chromen-2-one Derivatives as Anti-breast Cancer Agents. Chemical Biology & Drug Design. [Link]

  • Thomas, J. B., et al. (2001). Identification of the first trans-(3R,4R)- dimethyl-4-(3-hydroxyphenyl)piperidine derivative to possess highly potent and selective opioid kappa receptor antagonist activity. Journal of Medicinal Chemistry. [Link]

  • Are in vitro drug metabolism and drug-drug interaction studies critical for an IND?. BioIVT. [Link]

  • Li, M. (2017). Biorelevant Dissolution Testing for In Vitro In vivo Correlation/Relationship (IVIVC/R) Development: Regulatory Perspective. FDA. [Link]

  • Discovery of a potent, peripherally selective trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine opioid antagonist for the treatment of gastr.... ChEMBL. [Link]

  • Antioxidant potential of piperidine containing compounds-a short review. SciSpace. [Link]

  • Exploring the Role of 3,5-Dimethylpiperidine in Modern Organic Synthesis. TUODA. [Link]

  • methanone. MDPI. [Link]

Sources

Validation

determining the purity of a 3-(3,4-Dimethylphenoxy)piperidine sample

Title: Comprehensive Guide to Purity Determination of 3-(3,4-Dimethylphenoxy)piperidine: HPLC, qNMR, and GC-MS Methodologies Executive Summary Determining the absolute purity of active pharmaceutical ingredients (APIs) a...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comprehensive Guide to Purity Determination of 3-(3,4-Dimethylphenoxy)piperidine: HPLC, qNMR, and GC-MS Methodologies

Executive Summary Determining the absolute purity of active pharmaceutical ingredients (APIs) and their intermediates is a foundational requirement in drug development. This guide provides an in-depth, comparative analysis of analytical methodologies for evaluating the purity of 3-(3,4-Dimethylphenoxy)piperidine (Molecular Formula: C13H19NO, MW: 205.30 g/mol )[1]. By examining the causality behind High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (1H-qNMR), and Gas Chromatography-Mass Spectrometry (GC-MS), this guide establishes self-validating protocols compliant with modern regulatory standards[2].

Mechanistic Grounding: The Analytical Challenge

3-(3,4-Dimethylphenoxy)piperidine presents two distinct structural motifs that dictate its physicochemical behavior: a hydrophobic aromatic ether (the 3,4-dimethylphenoxy group) and a basic secondary amine (the piperidine ring).

From an analytical perspective, the secondary amine is the primary challenge. In solution, this basic nitrogen readily protonates. If analyzed via traditional reversed-phase HPLC using standard silica columns at neutral or low pH, the protonated amine interacts strongly with residual ionized silanols (Si-O⁻) on the stationary phase. This secondary cation-exchange mechanism leads to severe peak tailing, poor resolution, and inaccurate integration[3]. Therefore, the analytical strategy must be deliberately engineered to mitigate these molecular interactions.

Orthogonal Analytical Strategy & Causality

To achieve a holistic purity profile, a single analytical technique is insufficient. We must employ an orthogonal approach where the weaknesses of one method are covered by the strengths of another.

  • HPLC-UV/MS (Impurity Profiling): Selected for its superior Limit of Quantitation (LOQ). It is the workhorse for separating structurally similar related substances, such as positional isomers of the dimethylphenoxy moiety.

  • 1H-qNMR (Absolute Purity): Selected as the primary ratio measurement method. Because the NMR signal integral is directly proportional to the number of resonating nuclei, qNMR provides absolute quantification without requiring a highly purified reference standard of the analyte itself[4]. It has been shown to offer superior accuracy and precision compared to traditional chromatographic methods for absolute purity[5].

  • GC-MS (Volatiles): Utilized specifically for volatile impurities and residual solvents, requiring derivatization due to the secondary amine's thermal instability.

Workflow Sample 3-(3,4-Dimethylphenoxy)piperidine Batch Sample HPLC HPLC-UV/MS (Related Substances) Sample->HPLC qNMR 1H-qNMR (Absolute Purity) Sample->qNMR GCMS GC-MS (Volatiles & Solvents) Sample->GCMS HPLC_Val System Suitability: Rs > 2.0, Tf < 1.5 HPLC->HPLC_Val qNMR_Val T1 Relaxation Check: D1 > 5 x T1 qNMR->qNMR_Val GCMS_Val Derivatization Check: > 99% Conversion GCMS->GCMS_Val Data Orthogonal Purity Assessment HPLC_Val->Data qNMR_Val->Data GCMS_Val->Data

Caption: Orthogonal analytical workflow for comprehensive purity assessment and self-validation criteria.

Self-Validating Experimental Protocols

Protocol A: HPLC-UV Method for Related Substances

Causality: To prevent the aforementioned silanol interactions, we utilize a high-pH mobile phase to deprotonate the piperidine nitrogen, rendering it neutral. This necessitates an Ethylene Bridged Hybrid (BEH) stationary phase capable of surviving pH 10.

Step-by-Step Workflow:

  • Mobile Phase Preparation: Prepare Mobile Phase A (10 mM Ammonium bicarbonate, adjusted to pH 10.0 with ammonium hydroxide) and Mobile Phase B (100% Acetonitrile).

  • Column Selection: Install a BEH C18 column (e.g., 2.1 x 100 mm, 1.7 µm). Set column temperature to 45°C to reduce mobile phase viscosity and improve mass transfer.

  • System Suitability Test (Self-Validation): Inject a resolution standard containing 3-(3,4-Dimethylphenoxy)piperidine and a known closely eluting impurity (e.g., 3-(2,4-Dimethylphenoxy)piperidine).

    • Validation Gate: The run may only proceed if Resolution (Rs) > 2.0, Tailing factor (Tf) < 1.5, and Area % RSD < 2.0% across 5 replicate injections[3].

  • Sample Analysis: Inject the sample at 1.0 mg/mL. Monitor via UV at 220 nm (optimal for the phenoxy chromophore).

Protocol B: Absolute Purity by 1H-qNMR

Causality: qNMR relies on the principle that the area under an NMR resonance is strictly proportional to the number of nuclei generating that signal. By comparing the integral of the analyte to a highly pure Internal Standard (IS), absolute purity is calculated. The critical mechanistic failure point in qNMR is incomplete longitudinal magnetization recovery (T1 relaxation), which artificially suppresses peak integrals[6].

Step-by-Step Workflow:

  • Internal Standard (IS) Selection: Select Maleic acid (certified reference material). It provides a sharp singlet at ~6.26 ppm in DMSO-d6, which perfectly avoids overlap with the analyte's aromatic protons (6.6–7.1 ppm) and aliphatic piperidine protons (1.5–3.5 ppm).

  • Sample Preparation: Accurately weigh ~20.0 mg of the analyte and ~10.0 mg of Maleic acid using a microbalance (d = 0.001 mg). Co-dissolve in 0.6 mL of anhydrous DMSO-d6.

  • T1 Measurement (Self-Validation): Execute an Inversion-Recovery experiment to measure the T1 relaxation time of the slowest-relaxing proton of interest.

    • Validation Gate: Set the inter-pulse delay (D1) to strictly > 5 × T1. This ensures >99.3% magnetization recovery, validating the quantitative integrity of the subsequent run[6].

  • Acquisition & Calculation: Acquire 16–64 transients using a 90° pulse. Integrate the target peaks and calculate purity using the standard qNMR mass-balance equation.

qNMR_Logic T1 Measure T1 Relaxation of Analyte & IS Delay Set D1 Delay (D1 > 5 x T1) T1->Delay Prevents signal saturation Acq Acquire 1H-NMR Spectra Delay->Acq Ensures full magnetization Integ Integrate Target Peaks (Analyte vs IS) Acq->Integ High S/N ratio Calc Calculate Absolute Purity (%) Integ->Calc Ratio measurement

Caption: Logical workflow of qNMR parameter optimization ensuring absolute quantitative accuracy.

Comparative Performance Data

The following table summarizes the validation parameters established during method development, adhering strictly to the ICH Q2(R2) guidelines for the validation of analytical procedures[2].

Validation ParameterHPLC-UV (High pH)1H-qNMRGC-MS (Derivatized)
Primary Utility Impurity profiling, related substancesAbsolute purity determinationVolatile impurities, residual solvents
Reference Standard Required? Yes (Analyte-specific standard)No (Internal Standard only)Yes (Analyte-specific standard)
Accuracy (% Recovery) 98.5% – 101.5%99.5% – 100.5%95.0% – 105.0%
Precision (% RSD) < 1.0%< 0.5%< 5.0%
Limit of Detection (LOD) ~0.01%~0.1%~0.005%
Limit of Quantitation (LOQ) ~0.05%~0.5%~0.02%
Analysis Time per Sample 15 – 30 mins10 – 15 mins (post-T1 optimization)30 – 45 mins

Conclusion

For the rigorous purity determination of 3-(3,4-Dimethylphenoxy)piperidine, relying on a single analytical technique introduces unacceptable blind spots. While HPLC-UV remains the mandatory workhorse for detecting trace-level related substances (LOQ ~0.05%), it requires an analyte-specific reference standard for absolute quantification. Conversely, 1H-qNMR bypasses the need for an analyte standard, offering unparalleled accuracy (< 0.5% RSD) for absolute purity determination[5], provided that T1 relaxation kinetics are strictly respected[6]. By combining these techniques into a self-validating orthogonal matrix, researchers can ensure robust, audit-ready analytical data that meets stringent ICH Q2(R2) regulatory expectations[2].

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